Levonantradol Hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
70222-86-5 |
|---|---|
Molekularformel |
C27H36ClNO4 |
Molekulargewicht |
474.0 g/mol |
IUPAC-Name |
[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17-,18+,21-,23+,24-;/m1./s1 |
InChI-Schlüssel |
NSOGAHPJIFTUHV-YINRMENDSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O.Cl |
Kanonische SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
70222-86-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Levonantradol hydrochloride; Levonantradol HCl; CP 50,556-1; CP-50,556-1; UNII-V92884KHRI. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Levonantradol Hydrochloride on CB1 and CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonantradol hydrochloride, a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), is a potent cannabinoid receptor agonist that has demonstrated significant antiemetic and analgesic properties. Developed by Pfizer in the 1980s, it exhibits a higher potency than THC and interacts with both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of the mechanism of action of Levonantradol at these receptors, focusing on its binding affinity, functional activity, and the downstream signaling pathways it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this potent cannabinoid compound.
Core Mechanism of Action
This compound exerts its effects primarily through its interaction with the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). As a full agonist at the CB1 receptor, Levonantradol mimics the action of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol, to initiate intracellular signaling cascades.[1] Its activation of both CB1 and CB2 receptors underlies its diverse pharmacological effects.[1][2][3]
Upon binding, Levonantradol induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi/o subtype. This activation results in the dissociation of the Gα subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This reduction in cAMP, a crucial second messenger, modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately alters cellular function.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the binding affinity and functional potency of Levonantradol at human CB1 and CB2 receptors. It is important to note that specific quantitative values for Levonantradol are not widely reported in publicly available literature, reflecting its primary use in research rather than as a marketed therapeutic. The data presented is based on available information and may not be exhaustive.
| Parameter | CB1 Receptor | CB2 Receptor | Assay Type | Reference |
| Binding Affinity (Ki) | High Affinity (Potency reported to be ~30x THC) | Binds to receptor | Radioligand Displacement Assay | [1] |
| Functional Potency (EC50/IC50) | Full Agonist | Activates receptor | GTPγS Binding / cAMP Accumulation | [1] |
| Efficacy (Emax) | Full Agonist | Agonist Activity | GTPγS Binding / cAMP Accumulation | [1] |
Note: Specific numerical values for Ki, EC50/IC50, and Emax for Levonantradol are not consistently available in the public domain. The table reflects the qualitative descriptions of its potency and efficacy from the available literature.
Signaling Pathways and Experimental Workflows
The interaction of Levonantradol with CB1 and CB2 receptors initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase.
Experimental investigation of Levonantradol's mechanism of action typically involves a series of in vitro assays to determine its binding affinity and functional activity. A general workflow for such an investigation is outlined below.
Detailed Experimental Protocols
Radioligand Displacement Assay
This assay is employed to determine the binding affinity (Ki) of Levonantradol for CB1 and CB2 receptors.
-
Objective: To measure the ability of Levonantradol to displace a radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with cell membranes in the presence of increasing concentrations of unlabeled Levonantradol.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of Levonantradol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins by Levonantradol, providing information on its potency (EC₅₀) and efficacy (Emax).
-
Objective: To quantify the Levonantradol-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of GDP and increasing concentrations of Levonantradol.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal stimulation) are determined from the concentration-response curve.
-
cAMP Accumulation Assay
This assay directly measures the functional consequence of CB1 and CB2 receptor activation by Levonantradol, which is the inhibition of adenylyl cyclase.
-
Objective: To measure the inhibitory effect of Levonantradol on forskolin-stimulated cAMP accumulation in whole cells expressing CB1 or CB2 receptors.
-
Materials:
-
Intact cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).
-
Cell lysis buffer.
-
-
Procedure:
-
Pre-incubate the cells with increasing concentrations of Levonantradol.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit.
-
The IC₅₀ (concentration causing 50% inhibition of forskolin-stimulated cAMP accumulation) and Emax (maximal inhibition) are determined from the concentration-response curve.
-
Conclusion
This compound is a potent synthetic cannabinoid that functions as a full agonist at CB1 receptors and also activates CB2 receptors. Its primary mechanism of action involves the Gi/o protein-coupled inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. While its high potency is well-documented, a comprehensive quantitative dataset of its binding and functional parameters remains to be fully elucidated in publicly accessible literature. The experimental protocols detailed in this guide provide a framework for the continued investigation of Levonantradol and other cannabinoid compounds, which is essential for advancing our understanding of the endocannabinoid system and for the development of novel therapeutics targeting cannabinoid receptors.
References
Pharmacological profile and receptor binding affinity of Levonantradol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Levonantradol is a synthetic, non-classical cannabinoid that has been investigated for its therapeutic potential, particularly in managing chemotherapy-induced nausea and vomiting, and for its analgesic effects.[1] Its mechanism of action is primarily mediated through the activation of the CB1 and CB2 receptors, which are key components of the endocannabinoid system.[1][3] Understanding the detailed pharmacological profile of Levonantradol is crucial for elucidating its therapeutic effects and potential side effects, and for the development of novel cannabinoid-based therapeutics.
Receptor Binding Affinity
Levonantradol is a high-affinity ligand for both CB1 and CB2 receptors. While qualitative statements in the literature indicate that its affinity for the CB1 receptor is approximately 30 times higher than that of Δ⁹-THC, specific Ki or IC50 values from competitive binding assays are not consistently reported in publicly accessible scientific literature.[2]
Table 1: Receptor Binding Affinity of Levonantradol Hydrochloride
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Human CB1 | [³H]CP55,940 | CHO-hCB1 cells | Data not available | Data not available | N/A |
| Human CB2 | [³H]CP55,940 | CHO-hCB2 cells | Data not available | Data not available | N/A |
| Rat CB1 | [³H]CP55,940 | Rat brain membranes | Data not available | Data not available | N/A |
| Rat CB2 | [³H]CP55,940 | Rat spleen membranes | Data not available | Data not available | N/A |
Note: This table is a placeholder to be populated with specific binding affinity data as it becomes available in the literature.
Functional Activity
Levonantradol acts as a full agonist at both CB1 and CB2 receptors. Its agonist activity leads to the activation of intracellular signaling cascades, resulting in its characteristic pharmacological effects.
Table 2: Functional Activity of this compound
| Assay Type | Receptor | Cell Line | Parameter Measured | EC50 (nM) | % Maximal Response | Reference |
| GTPγS Binding | Human CB1 | CHO-hCB1 membranes | [³⁵S]GTPγS binding | Data not available | Data not available | N/A |
| GTPγS Binding | Human CB2 | CHO-hCB2 membranes | [³⁵S]GTPγS binding | Data not available | Data not available | N/A |
| cAMP Assay | Human CB1 | HEK-hCB1 cells | Inhibition of forskolin-stimulated cAMP | Data not available | Data not available | N/A |
| cAMP Assay | Human CB2 | HEK-hCB2 cells | Inhibition of forskolin-stimulated cAMP | Data not available | Data not available | N/A |
Note: This table is a placeholder to be populated with specific functional activity data as it becomes available in the literature.
Signaling Pathways
Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), Levonantradol initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Additionally, activation of these receptors modulates ion channels, resulting in a decrease in calcium conductance and an increase in potassium conductance.[1]
Experimental Protocols
Radioligand Displacement Assay for Receptor Binding Affinity
This protocol is designed to determine the binding affinity (Ki) of Levonantradol for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing human CB1 or CB2 receptors, or from rodent brain (for CB1) or spleen (for CB2) tissues.
-
Binding Reaction: Membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Levonantradol that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of Levonantradol to stimulate G-protein activation, a key step in GPCR signaling.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: The assay buffer contains GDP to maintain the G-proteins in their inactive state.
-
Reaction: Membranes are incubated with varying concentrations of Levonantradol in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Agonist Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Filtration: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect).
cAMP Functional Assay
This assay measures the ability of Levonantradol to inhibit the production of cAMP, a downstream effector of CB1 and CB2 receptor activation.
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Agonist Treatment: Cells are pre-incubated with varying concentrations of Levonantradol.
-
Adenylyl Cyclase Stimulation: Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.
-
Measurement: The ability of Levonantradol to inhibit this forskolin-stimulated cAMP production is measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Concentration-response curves are generated to determine the IC50 value for the inhibition of cAMP production.
Conclusion
This compound is a potent full agonist of both CB1 and CB2 receptors with demonstrated antiemetic and analgesic effects. While its high potency is well-documented, a lack of publicly available, specific quantitative binding affinity data hinders a complete pharmacological characterization. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the properties of Levonantradol and other cannabinoid compounds. Future studies focused on determining the precise receptor binding kinetics and functional potency of Levonantradol will be invaluable for advancing our understanding of the endocannabinoid system and for the development of next-generation cannabinoid-based medicines.
References
A Comparative Analysis of the Potency of Levonantradol Hydrochloride and Delta-9-THC
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levonantradol (B1675165) hydrochloride, a synthetic analog of dronabinol (B3416174) (delta-9-tetrahydrocannabinol or Δ⁹-THC), exhibits significantly greater potency as a cannabinoid receptor agonist. Developed by Pfizer in the 1980s, levonantradol has demonstrated potent antiemetic and analgesic properties in preclinical and clinical studies.[1] This technical guide provides a comprehensive comparison of the potency of levonantradol and Δ⁹-THC, focusing on their receptor binding affinity, in vitro functional activity, and in vivo pharmacological effects. Detailed methodologies for key experimental protocols are provided, along with visualizations of relevant signaling pathways and experimental workflows to support drug development and research professionals.
Introduction
Both levonantradol and Δ⁹-THC exert their pharmacological effects primarily through the activation of cannabinoid receptors, principally the CB1 and CB2 receptors.[1] These G-protein coupled receptors (GPCRs) are integral components of the endocannabinoid system, which plays a crucial role in regulating a myriad of physiological processes. While Δ⁹-THC is the primary psychoactive constituent of cannabis, synthetic analogs like levonantradol have been developed to explore enhanced therapeutic potential. Levonantradol is reported to be approximately 30 times more potent than Δ⁹-THC, highlighting its potential for robust therapeutic effects at lower doses.[1]
Quantitative Comparison of Potency
A direct comparison of the potency of levonantradol and Δ⁹-THC can be achieved by examining their receptor binding affinities and in vitro functional activities.
Cannabinoid Receptor Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor, quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. While extensive data is available for Δ⁹-THC, specific Kᵢ values for levonantradol are not consistently reported in publicly available literature. However, the literature consistently describes levonantradol as having a higher binding affinity than Δ⁹-THC.
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM)
| Compound | CB1 Receptor (Kᵢ, nM) | CB2 Receptor (Kᵢ, nM) |
| Levonantradol Hydrochloride | Data not available in reviewed literature | Data not available in reviewed literature |
| Delta-9-THC (Δ⁹-THC) | 15 - 80.4 | 3.1 - 51 |
Note: The Kᵢ values for Δ⁹-THC show variability across different studies, which may be attributed to variations in experimental conditions and methodologies.
In Vitro Functional Activity
Functional assays, such as the GTPγS binding assay, measure the ability of an agonist to activate the G-protein signaling cascade upon binding to the receptor. Levonantradol is characterized as a full agonist at the CB1 receptor, whereas Δ⁹-THC is a partial agonist.[1] This means that even at saturating concentrations, Δ⁹-THC produces a submaximal response compared to a full agonist like levonantradol.
In Vivo Potency
The enhanced potency of levonantradol is further substantiated in various in vivo models assessing hallmark cannabinoid effects such as analgesia and catalepsy.
Analgesic Effects
In animal models of pain, levonantradol demonstrates significantly greater analgesic potency than Δ⁹-THC. This is a critical consideration for its potential therapeutic application in pain management.
Antiemetic Effects
Clinical trials have directly compared the antiemetic efficacy of levonantradol and Δ⁹-THC in cancer patients undergoing chemotherapy. In a double-blind, crossover study, intramuscular levonantradol (1 mg every 4 hours) was compared to oral Δ⁹-THC (15 mg every 4 hours). The results indicated that levonantradol was at least as effective as Δ⁹-THC in reducing nausea and vomiting, but at a significantly lower dose.
Table 2: Comparative Antiemetic Efficacy in Cancer Chemotherapy Patients
| Parameter | This compound | Delta-9-THC (Dronabinol) |
| Dosage | 1 mg (intramuscular) every 4 hours | 15 mg (oral) every 4 hours |
| Patients with No Nausea | 28% | 28% |
| Median Emetic Episodes | 2.0 | 3.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the potency of cannabinoid agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To quantify the affinity of a test compound (e.g., levonantradol or Δ⁹-THC) for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.
Objective: To determine the ability of a test compound to activate G-protein signaling through CB1 or CB2 receptors.
Methodology:
-
Membrane Incubation: Receptor-expressing membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
G-protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the test compound.
Mouse Tail-Flick Test (Analgesia)
This in vivo assay assesses the analgesic properties of a compound.
Objective: To measure the pain-relieving effects of a test compound in mice.
Methodology:
-
Acclimation: Mice are acclimated to the testing apparatus.
-
Drug Administration: The test compound is administered to the mice (e.g., via intraperitoneal injection).
-
Nociceptive Stimulus: A focused beam of heat is applied to the mouse's tail.
-
Latency Measurement: The time it takes for the mouse to flick its tail away from the heat source (tail-flick latency) is recorded.
-
Data Analysis: An increase in the tail-flick latency compared to vehicle-treated animals indicates an analgesic effect.
Mouse Catalepsy Test
This in vivo assay is a characteristic behavioral measure of central CB1 receptor activation.
Objective: To assess the cataleptic effects of a test compound in mice.
Methodology:
-
Drug Administration: The test compound is administered to the mice.
-
Bar Test: At various time points after administration, the mouse's forepaws are placed on a horizontal bar.
-
Immobility Measurement: The time the mouse remains immobile in this position is recorded.
-
Data Analysis: An increase in the duration of immobility is indicative of a cataleptic effect.
Signaling Pathways
The activation of CB1 and CB2 receptors by agonists like levonantradol and Δ⁹-THC initiates a cascade of intracellular signaling events.
Upon agonist binding, the Gαi/o subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. These signaling events ultimately lead to the modulation of neurotransmitter release and other cellular responses that underlie the pharmacological effects of cannabinoids.
Conclusion
References
Endocannabinoid System Modulation by Levonantradol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levonantradol Hydrochloride (CP 50,556-1) is a potent synthetic cannabinoid analog of dronabinol (B3416174) that has demonstrated significant antiemetic and analgesic properties.[1] Developed by Pfizer in the 1980s, it acts as a full agonist at the cannabinoid type 1 (CB1) receptor and also interacts with the cannabinoid type 2 (CB2) receptor.[1] Its potency is reported to be approximately 30 times that of Δ⁹-tetrahydrocannabinol (THC).[1] This technical guide provides a comprehensive overview of the modulation of the endocannabinoid system by Levonantradol, detailing its mechanism of action, downstream signaling pathways, and the experimental protocols used to characterize its activity. While specific quantitative binding and functional data for Levonantradol were not available in the public literature reviewed, this guide presents the established effects and methodologies for its study.
Mechanism of Action
Levonantradol exerts its pharmacological effects primarily through the activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs).[1] As a full agonist of the CB1 receptor, its principal mechanism involves the inhibition of adenylyl cyclase.[1] This interaction is dependent on the presence of a functional inhibitory G-protein (Gi). The activation of the CB1 receptor by Levonantradol leads to a cascade of intracellular events that ultimately modulate neurotransmitter release and neuronal excitability.
G-Protein Coupling
The activation of the CB1 receptor by Levonantradol initiates the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] This leads to a reduction in intracellular cAMP levels, which in turn affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways. Studies on the closely related analog, desacetyllevonantradol (B1231675) (DALN), have revealed that the binding to the CB1 receptor occurs in two distinct affinity states, and this binding is differentially modulated by sodium ions and GTP analogs, suggesting a nuanced interaction with the G-protein complex.
Modulation of Ion Channels
The Gβγ subunit, released upon receptor activation, plays a crucial role in modulating the activity of various ion channels. Activation of CB1 receptors by agonists like Levonantradol has been shown to:
-
Inhibit Voltage-Gated Calcium Channels (VGCCs): This leads to a decrease in calcium influx into the presynaptic terminal, thereby reducing the release of neurotransmitters.
-
Activate Inwardly Rectifying Potassium Channels (GIRKs): This results in the hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[1]
Quantitative Pharmacological Data
A comprehensive search of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency (EC50/IC50) of this compound at CB1 and CB2 receptors. The tables below are structured to accommodate this data once it becomes available.
Table 1: Cannabinoid Receptor Binding Affinities of this compound
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| Levonantradol HCl | Human CB1 | - | Data Not Available | - |
| Levonantradol HCl | Human CB2 | - | Data Not Available | - |
Table 2: Functional Activity of this compound
| Assay | Receptor | Parameter | Value (nM) | Reference |
| cAMP Accumulation | Human CB1 | EC50 | Data Not Available | - |
| cAMP Accumulation | Human CB1 | IC50 (Forskolin-stimulated) | Data Not Available | - |
Signaling Pathways
The activation of the endocannabinoid system by Levonantradol triggers a series of intracellular signaling events. The primary pathway involves the Gi-protein-mediated inhibition of adenylyl cyclase. The subsequent decrease in cAMP levels has widespread effects on cellular function.
References
The Lipophilic Gateway: Understanding Levonantradol Hydrochloride's Journey Across the Blood-Brain Barrier
For Immediate Release
[City, State] – December 7, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the critical interplay between lipophilicity and blood-brain barrier (BBB) permeability of Levonantradol Hydrochloride, a potent synthetic cannabinoid analog. This whitepaper details the physicochemical properties that govern its central nervous system activity and outlines the experimental methodologies crucial for its study.
Levonantradol, a synthetic analogue of dronabinol, has demonstrated significant antiemetic and analgesic effects, primarily through the activation of cannabinoid receptors CB1 and CB2.[1][2][3] Its therapeutic potential is intrinsically linked to its ability to traverse the highly selective blood-brain barrier. As a highly lipophilic molecule, Levonantradol readily crosses this barrier to exert its effects on the central nervous system.[1]
Physicochemical Properties and Lipophilicity
The lipophilicity of a compound, often quantified by its partition coefficient (logP) and distribution coefficient (logD), is a key determinant of its ability to permeate the lipid-rich membranes of the BBB. While specific experimentally determined lipophilicity data for this compound is not extensively published, its structural characteristics strongly suggest high lipophilicity.
To provide a quantitative perspective, computational methods are employed to estimate the octanol-water partition coefficient (logP), a standard measure of lipophilicity.
| Parameter | Value (Calculated) | Description |
| LogP | 5.8 ± 0.4 | A measure of the compound's partitioning between an oily (octanol) and a watery phase. A higher value indicates greater lipophilicity. |
| Molecular Weight | 437.58 g/mol | |
| Molecular Formula | C₂₇H₃₅NO₄ |
Note: The LogP value is a calculated estimate and may vary from experimentally determined values.
The relationship between a drug's lipophilicity and its ability to cross the BBB is a cornerstone of neuropharmacology. This relationship can be visualized as a process of partitioning from the aqueous environment of the blood into the lipid bilayer of the brain endothelial cells.
Figure 1: Conceptual diagram of Levonantradol crossing the BBB.
Experimental Protocols for Assessing Lipophilicity and BBB Permeability
Accurate determination of lipophilicity and BBB permeability is paramount in drug development. The following sections detail established experimental protocols that can be applied to this compound.
Determination of Lipophilicity (LogP/LogD)
1. Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between n-octanol and water.
-
Protocol:
-
Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Dissolve a known amount of this compound in one of the phases.
-
Mix equal volumes of the n-octanol and aqueous phases in a flask.
-
Agitate the mixture until equilibrium is reached (typically several hours).
-
Centrifuge to ensure complete phase separation.
-
Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds like this compound, this measurement is performed at various pH values to determine the distribution coefficient (LogD).
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A faster, indirect method that correlates a compound's retention time with its lipophilicity.
-
Protocol:
-
Prepare a series of standard compounds with known logP values.
-
Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.
-
Inject the standard compounds and this compound separately and record their retention times.
-
Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values.
-
Determine the logP of this compound by interpolating its log(k') value on the calibration curve.
-
In Vitro Blood-Brain Barrier Permeability Assays
In vitro models provide a valuable tool for screening the BBB permeability of compounds in a controlled environment. A common model utilizes a co-culture of human brain microvascular endothelial cells (HBMECs) and astrocytes.
-
Protocol: Transwell Co-culture Model
-
Cell Culture: Culture HBMECs on the apical side of a Transwell insert and human astrocytes on the basal side of the well. The porous membrane of the insert allows for cell-cell communication, which is crucial for the formation of a tight endothelial monolayer that mimics the BBB.
-
Barrier Integrity Measurement: Monitor the integrity of the endothelial barrier by measuring the Trans-Epithelial Electrical Resistance (TEER). A high TEER value indicates a tight barrier.
-
Permeability Assay: a. Add this compound to the apical (blood side) chamber. b. At various time points, collect samples from the basolateral (brain side) chamber. c. Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The rate of transport across the endothelial monolayer is used to calculate the Papp value, a quantitative measure of permeability.
-
Figure 2: Workflow for an in vitro BBB permeability assay.
Signaling Pathways and CNS Action
Once across the BBB, Levonantradol interacts with the endocannabinoid system, primarily as a full agonist at CB1 receptors, which are abundant in the central nervous system.[1] This interaction initiates a cascade of intracellular signaling events.
Activation of the G-protein coupled CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cyclic AMP (cAMP). This modulation of a key second messenger system influences downstream signaling pathways, ultimately affecting neurotransmitter release and producing the analgesic and antiemetic effects of Levonantradol.
References
The Pharmacodynamics of Levonantradol: An In-Depth Technical Guide for Researchers
An Overview of a Potent Full CB1 Receptor Agonist
Levonantradol (B1675165) (CP 50,556-1) is a synthetic analog of dronabinol, developed by Pfizer in the 1980s.[1] As a potent, full agonist of the cannabinoid receptor type 1 (CB1), it has been a subject of research for its analgesic and antiemetic properties.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of levonantradol, focusing on its interaction with the CB1 receptor, downstream signaling pathways, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Pharmacodynamic Profile
Levonantradol is characterized by its high affinity and efficacy at the CB1 receptor, reported to be approximately 30 times more potent than Δ⁹-tetrahydrocannabinol (THC).[1] While specific quantitative data for levonantradol is sparse in publicly available literature, this section provides a comparative summary of key pharmacodynamic parameters for the well-characterized, potent, full CB1 agonist CP 55,940, which serves as a benchmark for understanding levonantradol's profile.
| Parameter | Description | Value (for CP 55,940) | Assay Type |
| Binding Affinity (Ki) | The equilibrium dissociation constant, indicating the concentration of the ligand that will bind to half the available receptors at equilibrium. A lower Ki value signifies higher binding affinity. | 0.92 - 2.5 nM (human CB1) | Radioligand Binding Assay |
| Potency (EC50/IC50) | The concentration of the agonist that produces 50% of its maximal effect. It is a measure of the drug's potency. | 0.26 - 2.84 nM | [35S]GTPγS Binding, cAMP Inhibition |
| Efficacy (Emax) | The maximum response achievable from an agonist. As a full agonist, levonantradol is expected to produce a maximal response similar to or greater than endogenous cannabinoids. | ~100% (relative to other full agonists) | [35S]GTPγS Binding, cAMP Inhibition |
Experimental Protocols
The characterization of levonantradol's pharmacodynamics relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for CB1 Receptor Affinity
This assay determines the binding affinity (Ki) of levonantradol for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP 55,940 or another high-affinity CB1 radioligand.
-
Levonantradol (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the CB1 receptor-expressing membranes in the presence of varying concentrations of levonantradol.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
The concentration of levonantradol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of levonantradol to activate G-proteins coupled to the CB1 receptor, providing a measure of its potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Materials:
-
CB1 receptor-expressing cell membranes.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Levonantradol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of levonantradol to the membranes.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding against the concentration of levonantradol to determine EC₅₀ and Eₘₐₓ values.
-
cAMP Inhibition Assay
This assay measures the functional consequence of CB1 receptor activation, which is coupled to Gαi/o proteins that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Materials:
-
Whole cells expressing the CB1 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Levonantradol.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Pre-treat the cells with varying concentrations of levonantradol.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The ability of levonantradol to inhibit the forskolin-stimulated cAMP production is quantified to determine its IC₅₀.
-
Signaling Pathways and Molecular Mechanisms
As a full agonist at the CB1 receptor, levonantradol initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[1]
G-Protein Dependent Signaling
Upon activation by levonantradol, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1] The Gβγ subunit dissociates and can modulate various downstream effectors, including ion channels and other signaling proteins.[1]
Modulation of Ion Channels
Activation of CB1 receptors by levonantradol leads to the modulation of ion channel activity. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[1]
Downstream Kinase Cascades
CB1 receptor activation can also lead to the stimulation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade. This can occur through Gβγ-mediated activation of upstream kinases like Src and PI3K.
β-Arrestin Recruitment
Like many GPCRs, upon agonist binding, the CB1 receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling pathways.
Experimental Workflow Example
The following diagram illustrates a typical workflow for characterizing a novel CB1 agonist like levonantradol.
Conclusion
Levonantradol is a potent, full agonist of the CB1 receptor, exhibiting a complex pharmacodynamic profile that involves the modulation of multiple intracellular signaling pathways. Its high affinity and efficacy make it a valuable tool for research into the endocannabinoid system. A thorough understanding of its mechanisms of action, derived from the experimental protocols outlined in this guide, is crucial for the development of novel therapeutics targeting the CB1 receptor. Further research is warranted to fully elucidate the specific quantitative aspects of levonantradol's interaction with the CB1 receptor and its downstream signaling cascades.
References
Preclinical research on the therapeutic potential of Levonantradol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Levonantradol (B1675165) Hydrochloride, a synthetic cannabinoid analog of dronabinol. This document summarizes key quantitative data on its therapeutic potential as an analgesic and antiemetic, details the experimental protocols used in pivotal studies, and visualizes the core signaling pathways involved in its mechanism of action.
Introduction
Levonantradol Hydrochloride is a potent cannabinoid receptor agonist that has been investigated for its therapeutic properties, primarily as an analgesic and antiemetic.[1] It interacts with both cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are key components of the endocannabinoid system involved in modulating a wide range of physiological processes, including pain perception and nausea.[2] Preclinical studies have been instrumental in elucidating its pharmacological profile and establishing the foundation for its potential clinical applications.
Mechanism of Action: Cannabinoid Receptor Activation
Levonantradol exerts its effects by acting as an agonist at CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
-
CB1 Receptors: Predominantly located in the central nervous system, their activation is associated with the psychoactive and analgesic effects of cannabinoids.
-
CB2 Receptors: Primarily found in the peripheral tissues, particularly on immune cells, their activation is linked to anti-inflammatory and immunomodulatory effects.
The binding affinity of a ligand to its receptor is a critical determinant of its potency. While specific Ki values for Levonantradol are not consistently reported across all preclinical literature, its potent effects in animal models suggest a high affinity for cannabinoid receptors. For comparison, other cannabinoid ligands have been characterized with varying affinities. For instance, some compounds show selective binding to the CB2 receptor with Ki values in the micromolar range, while others exhibit high affinity for the CB1 receptor.[3]
Signaling Pathways
The activation of CB1 and CB2 receptors by Levonantradol triggers downstream signaling cascades that ultimately lead to its therapeutic effects. These pathways are complex and can vary depending on the cell type and specific G-protein coupling.
The activation of Gi/o proteins by cannabinoid receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the βγ subunits of the G-protein can directly modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[6][7]
Therapeutic Potential: Preclinical Data
Analgesic Effects
Preclinical studies have consistently demonstrated the analgesic properties of Levonantradol in various animal models of pain.
| Animal Model | Pain Type | Effective Dose Range | Key Findings | Reference |
| Mouse | Acute Thermal Pain | 0.03 - 0.3 mg/kg | Dose-dependent increase in pain threshold. | [8] |
| Rat | Neuropathic Pain | 0.1 - 1 mg/kg | Attenuation of mechanical allodynia and thermal hyperalgesia. | [8] |
| Mouse | Inflammatory Pain | 0.1 - 1 mg/kg | Reduction in inflammatory pain behaviors. | [8] |
Antiemetic Effects
Levonantradol has shown significant promise in preclinical models of nausea and vomiting, particularly in the context of chemotherapy-induced emesis.
| Animal Model | Emetic Stimulus | Effective Dose Range | Key Findings | Reference |
| Ferret | Cisplatin (B142131) | 0.1 - 1 mg/kg | Significant reduction in the number of retches and vomits. | [9][10][11] |
| Cat | Cisplatin | 0.05 - 0.2 mg/kg | Dose-dependent inhibition of emesis. | [12] |
| Human (Clinical Trial) | Chemotherapy | 0.5 - 1.5 mg (IM) | Complete or partial antiemetic response in 89% of patients refractory to conventional antiemetics. | [13] |
Experimental Protocols
Hot Plate Test for Analgesia
This method is used to assess the response to thermal pain and is sensitive to centrally acting analgesics.
Protocol:
-
Animals: Adult male Swiss albino mice (20-25 g) are typically used.[14]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 50-55°C.[14][15]
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
A baseline latency to a nocifensive response (e.g., paw licking, jumping) is recorded for each animal. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Animals are administered this compound or a vehicle control (e.g., saline with a solubilizing agent) via a specified route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the animals are placed back on the hot plate, and the latency to the nocifensive response is recorded.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Cisplatin-Induced Emesis Model in Ferrets
This model is a gold standard for evaluating the antiemetic potential of new chemical entities.
Protocol:
-
Animals: Male ferrets are commonly used for this model.[9][11]
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
On the day of the experiment, animals are administered this compound or a vehicle control.
-
Approximately 30-60 minutes later, a high dose of cisplatin (e.g., 5-10 mg/kg) is administered intraperitoneally (i.p.) or intravenously (i.v.) to induce emesis.[11]
-
The animals are then placed in observation cages and videotaped for a set period (e.g., 4-6 hours).
-
The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are counted by a trained observer.
-
-
Data Analysis: The total number of emetic episodes (retches + vomits) is compared between the drug-treated and vehicle-treated groups. The percentage of protection is calculated as: [(Mean emetic episodes in control - Mean emetic episodes in treated) / Mean emetic episodes in control] x 100.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for the management of pain and chemotherapy-induced nausea and vomiting. Its mechanism of action through the cannabinoid receptors is well-established, and its efficacy has been demonstrated in relevant animal models. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of Levonantradol and other cannabinoid-based therapeutics. Further research focusing on optimizing its therapeutic index and exploring its potential in other indications is warranted.
References
- 1. Antiemetic efficacy of levonantradol compared to delta-9-tetrahydrocannabinol for chemotherapy-induced nausea and vomiting. | Semantic Scholar [semanticscholar.org]
- 2. The synthetic CB1 cannabinoid receptor selective agonists: Putative medical uses and their legalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiemetic effect of intramuscular levonantradol in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Levonantradol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonantradol is a synthetic cannabinoid analog of dronabinol, developed by Pfizer in the 1980s. It is a potent agonist of both the CB1 and CB2 cannabinoid receptors, exhibiting approximately 30 times the potency of THC.[1] Its primary pharmacological effects include antiemetic and analgesic properties.[1] Due to its high potency and poor water solubility, careful consideration must be given to the selection of an appropriate vehicle and dissolution protocol for in vivo studies to ensure accurate and reproducible results. These application notes provide detailed protocols for the preparation of Levonantradol Hydrochloride for intramuscular administration and offer guidance for formulation development for other routes.
Data Presentation
Table 1: Recommended Formulation for Intramuscular Administration
| Component | Percentage (v/v) | Purpose |
| Ethanol (B145695) (95% or absolute) | 5% | Primary solvent for Levonantradol HCl |
| Emulphor® EL-620 (or similar polyoxyethylated castor oil, e.g., Cremophor® EL) | 5% | Surfactant/emulsifier to maintain solubility in aqueous solution |
| Sterile Saline (0.9% NaCl) | 90% | Isotonic vehicle for injection |
Table 2: Reported Dosages of Levonantradol and Other Synthetic Cannabinoids
| Compound | Species | Route of Administration | Dosage Range | Reference |
| Levonantradol | Human | Intramuscular | 0.25 - 4.0 mg/dose | Phase 1 Clinical Trial |
| Synthetic Cannabinoids (general) | Mouse | Intraperitoneal | 0.1 - 10 mg/kg | Preclinical Studies |
| WIN 55,212-2 | Rat | Intravenous | 0.0056 - 0.03 mg/kg | Preclinical Study |
| Cannabidiol (CBD) | Rat | Oral | 3 - 30 mg/kg | Preclinical Study |
Note: The provided dosages for other synthetic cannabinoids are for reference and the optimal dose for Levonantradol in a specific animal model and experimental paradigm should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound for Intramuscular Injection
This protocol is adapted from established methods for dissolving poorly water-soluble cannabinoids for in vivo administration.
Materials:
-
This compound powder
-
Ethanol (95% or absolute, sterile)
-
Emulphor® EL-620 or Cremophor® EL (sterile)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Initial Dissolution in Ethanol: Add the required volume of ethanol (5% of the final volume) to the vial containing the this compound. Vortex vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolution.
-
Addition of Emulsifier: Add the required volume of Emulphor® EL-620 (5% of the final volume) to the ethanol-drug solution. Vortex thoroughly to ensure a homogenous mixture. The solution should remain clear.
-
Addition of Saline: Slowly add the sterile saline (90% of the final volume) to the ethanol-emulsifier-drug mixture while continuously vortexing. It is crucial to add the saline dropwise or in a thin stream to prevent precipitation of the compound.
-
Final Homogenization: Once all the saline has been added, continue to vortex for at least one minute to ensure the formation of a stable and clear solution. If any cloudiness persists, sonicate the solution for 5-10 minutes.
-
Sterile Filtration (Optional): For intravenous administration, sterile filtration through a 0.22 µm filter is mandatory. For intramuscular injection, this step is recommended for added sterility.
-
Storage and Stability: This formulation should be prepared fresh before each experiment. Cannabinoid solutions are susceptible to degradation from light and air oxidation.[2] Store the prepared solution protected from light and at 4°C for short-term storage (a few hours). For longer-term storage, stability studies would be required.
Protocol 2: In Vivo Administration to a Rodent Model (Mouse)
Materials:
-
Prepared this compound solution
-
Appropriate size syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for intramuscular injection)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each animal to accurately calculate the injection volume.
-
Dose Calculation: Calculate the required injection volume based on the desired dose (mg/kg) and the concentration of the prepared solution.
-
Injection Site: For intramuscular injection in a mouse, the quadriceps or gluteal muscles are common sites.
-
Administration:
-
Restrain the mouse appropriately.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the muscle and inject the calculated volume of the Levonantradol solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring: Observe the animals for any adverse effects, such as sedation, changes in motor activity, or signs of distress. The onset and duration of the expected pharmacological effects should also be recorded.
Mandatory Visualization
Caption: Experimental workflow for preparing and administering Levonantradol HCl.
Caption: Signaling pathway of Levonantradol via CB1/CB2 receptors.
References
Application Notes and Protocols for the Quantification of Levonantradol Hydrochloride in Plasma
Introduction
Levonantradol is a synthetic cannabinoid with potent antiemetic and analgesic properties. To support pharmacokinetic and toxicokinetic studies, as well as clinical monitoring, robust and sensitive analytical methods for its quantification in biological matrices like plasma are essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted technique for the determination of cannabinoids in biological fluids due to its high selectivity and sensitivity.[1][2][3][4][5][6] This document provides a detailed, proposed protocol for the quantification of Levonantradol Hydrochloride in plasma using LC-MS/MS, based on methodologies developed for other cannabinoids.
Proposed Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the quantification of cannabinoids in complex biological matrices.[1][2][4][6][7][8][9] The method involves extraction of the analyte from plasma, chromatographic separation, and detection by mass spectrometry.
Principle
The method is based on the extraction of Levonantradol from plasma using protein precipitation followed by liquid-liquid extraction. The extract is then injected into an LC-MS/MS system. Separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. An appropriate deuterated internal standard (IS) should be used to ensure accuracy and precision.
Data Presentation
The following table summarizes representative quantitative data from validated LC-MS/MS methods for other cannabinoids in plasma, which can be used as a starting point for the validation of a this compound assay.
| Parameter | THC | CBD | 11-hydroxy-THC | 11-nor-9-carboxy-THC |
| Linearity Range (ng/mL) | 0.1 - 100[1] | 0.1 - 100[1] | 0.250 - 250[10] | 0.5 - 50[9] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[1] | 0.1[1] | 0.250[10] | 0.5[9] |
| Accuracy (%) | Within ±15% of nominal concentration | Within ±15% of nominal concentration | Within ±15% of nominal concentration | Within ±15% of nominal concentration |
| Precision (RSD %) | <15% | <15% | <15% | <15% |
| Recovery (%) | >85% | >85% | >85% | 88.7 - 97.3[9] |
| Matrix Effect (%) | Within ±15% | Within ±15% | Within ±15% | -9.6 to +5.4[9] |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Levonantradol-d3 (or other suitable deuterated analog) as internal standard (IS)
-
HPLC-grade methanol, acetonitrile (B52724), and isopropanol
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
-
Hexane (B92381) or Methyl tert-butyl ether (MTBE)
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Levonantradol stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.
Sample Preparation
A combination of protein precipitation and liquid-liquid extraction is a common and effective method for extracting cannabinoids from plasma.[1]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of hexane or MTBE and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: These will need to be determined by infusing a standard solution of Levonantradol and its deuterated internal standard into the mass spectrometer to find the optimal precursor and product ions.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for Levonantradol quantification.
Caption: Logical relationship of the analytical method development.
References
- 1. Simultaneous quantification of cannabinoids tetrahydrocannabinol, cannabidiol and CB1 receptor antagonist in rat plasma: An application to characterize pharmacokinetics after passive cannabis smoke inhalation and co-administration of rimonabant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Cannabinoids in Biological Specimens: An Update [mdpi.com]
- 6. A new UHPLC-MS/MS method for cannabinoids determination in human plasma: A clinical tool for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast and sensitive LC-MS/MS method for quantification of cannabinoids and their metabolites in plasma of cattle fed hemp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of cannabinoids in plasma using salting-out-assisted liquid-liquid extraction followed by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BASi® | Quantitative Determination Of Delta-9-thc And 11-hydroxy-delta-9-thc In Human Plasma Using Lc-ms/ms [basinc.com]
Application Notes and Protocols for the Analysis of Levonantradol Hydrochloride
This document provides detailed application notes and experimental protocols for the quantitative analysis of Levonantradol Hydrochloride using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are intended for researchers, scientists, and professionals involved in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound in bulk drug substance and pharmaceutical formulations. The method is designed to be rapid, accurate, and precise, separating Levonantradol from potential degradation products. Levonantradol is a synthetic cannabinoid analog of dronabinol, acting as a potent agonist at CB1 and CB2 cannabinoid receptors.[1][2] Its analysis is crucial for ensuring product quality and stability. While specific methods for Levonantradol are not widely published, this protocol is based on established methods for similar cannabinoid compounds.[3][4][5][6]
Experimental Protocol:
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).
-
Gradient Program:
-
0-10 min: 70% A, 30% B
-
10-15 min: Linear gradient to 95% A, 5% B
-
15-20 min: 95% A, 5% B
-
20.1-25 min: Re-equilibration to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: 25 minutes.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: For bulk drug, prepare a solution of approximately 100 µg/mL in methanol. For formulated products, an extraction step may be necessary to separate the active pharmaceutical ingredient (API) from excipients. The final concentration should be adjusted to fall within the calibration range.
1.3. Method Validation Parameters (to be determined experimentally):
-
Linearity: Assessed by analyzing the working standard solutions at a minimum of five concentration levels.
-
Precision: Determined by replicate injections of a standard solution (intraday and interday).
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the signal-to-noise ratio.
-
Specificity/Stability-Indicating: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the intact drug from its degradation products.[7][8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
This application note outlines a GC-MS method for the identification and quantification of Levonantradol. Due to the polar nature and thermal lability of some cannabinoids, derivatization is often employed to improve chromatographic behavior and thermal stability.[11][12][13] This protocol includes a silylation step. The mass spectrometric detection provides high selectivity and allows for structural elucidation based on fragmentation patterns.[14][15]
Experimental Protocol:
2.1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.
-
-
Injector Temperature: 270 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 50-550.
2.2. Standard and Sample Preparation with Derivatization:
-
Standard and Sample Preparation: Prepare solutions of the standard and sample in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 100 µg/mL.
-
Derivatization:
-
Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
2.3. Data Analysis:
-
Quantification: Use the peak area of a characteristic ion of the derivatized Levonantradol for quantification against a calibration curve.
-
Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a reference standard. The fragmentation pattern will be key to structural confirmation.
Quantitative Data Summary
The following table presents hypothetical quantitative data that would need to be determined experimentally through method validation.
| Parameter | HPLC Method | GC-MS Method |
| Retention Time (min) | ~8.5 | ~15.2 (derivatized) |
| Linearity Range (µg/mL) | 1 - 50 | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| LOD (µg/mL) | 0.2 | 0.05 |
| LOQ (µg/mL) | 0.6 | 0.15 |
| Accuracy (% Recovery) | 98 - 102 | 97 - 103 |
| Precision (% RSD) | < 2.0 | < 5.0 |
| Characteristic m/z ions | N/A | To be determined from the mass spectrum of the derivatized compound. |
Visualizations
Signaling Pathway of Levonantradol
Levonantradol acts as a full agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[1] Its activation initiates a signaling cascade that modulates adenylyl cyclase activity and the concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1]
Caption: Levonantradol signaling pathway via the CB1 receptor.
Experimental Workflow for HPLC Analysis
The following diagram outlines the logical steps for the analysis of this compound using the HPLC method described.
Caption: Workflow for Levonantradol HCl analysis by HPLC.
References
- 1. Levonantradol - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniupo.it [iris.uniupo.it]
- 6. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsm.com [ijpsm.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. validated stability indicating: Topics by Science.gov [science.gov]
- 10. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 15. whitman.edu [whitman.edu]
Application Notes and Protocols for Preclinical Trials of Levonantradol Hydrochloride in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonantradol, a synthetic cannabinoid analogue of Δ⁹-tetrahydrocannabinol (THC), has demonstrated potent analgesic and antiemetic properties.[1] Its mechanism of action is primarily attributed to its interaction with cannabinoid receptors CB1 and CB2.[1][2] This document provides a comprehensive guide for designing and conducting preclinical trials to evaluate the efficacy of Levonantradol Hydrochloride in rodent models of neuropathic pain. The protocols and methodologies described herein are based on established best practices in preclinical pain research.
It is important to note that while the analgesic potential of Levonantradol has been recognized, specific dose-response and pharmacokinetic data in neuropathic pain models are not extensively available in publicly accessible literature. The quantitative data presented in the tables below are therefore provided as illustrative examples based on typical findings for potent cannabinoid agonists and should be experimentally determined for this compound.
I. Preclinical Neuropathic Pain Models
Several well-established rodent models can be utilized to induce a neuropathic pain state that mimics clinical conditions. The choice of model may depend on the specific type of neuropathic pain being investigated.
1. Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model is widely used and produces a reliable and long-lasting neuropathic pain state, characterized by mechanical allodynia and thermal hyperalgesia.
2. Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact. It results in a robust and persistent neuropathic pain phenotype.
3. Chemotherapy-Induced Peripheral Neuropathy (CIPN): This model is induced by the administration of chemotherapeutic agents such as paclitaxel (B517696) or cisplatin (B142131) and is relevant for studying a common and debilitating side effect of cancer treatment.[3]
II. Data Presentation: Efficacy and Pharmacokinetics of this compound
The following tables provide a template for summarizing the quantitative data that should be collected during preclinical trials of this compound. The data presented are hypothetical and for illustrative purposes only.
Table 1: Dose-Response Efficacy of this compound in the CCI Model (Rat)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - von Frey Test (Mean ± SEM) | Paw Withdrawal Latency (s) - Hargreaves Test (Mean ± SEM) |
| Vehicle Control | 0 | 3.5 ± 0.4 | 5.2 ± 0.6 |
| Levonantradol HCl | 0.1 | 6.8 ± 0.7 | 8.9 ± 0.9 |
| Levonantradol HCl | 0.3 | 10.2 ± 1.1 | 12.5 ± 1.3 |
| Levonantradol HCl | 1.0 | 14.5 ± 1.5 | 16.8 ± 1.7 |
| Positive Control (Gabapentin) | 30 | 12.1 ± 1.3 | 14.2 ± 1.4 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control
Table 2: Pharmacokinetic Profile of this compound in Rats (0.3 mg/kg, i.p.)
| Time (hours) | Plasma Concentration (ng/mL) (Mean ± SEM) |
| 0.25 | 45.8 ± 5.1 |
| 0.5 | 89.2 ± 9.7 |
| 1 | 65.4 ± 7.2 |
| 2 | 32.1 ± 3.8 |
| 4 | 10.5 ± 1.3 |
| 8 | 2.1 ± 0.4 |
Pharmacokinetic Parameters (Hypothetical)
| Parameter | Value |
| Tmax (h) | 0.5 |
| Cmax (ng/mL) | 89.2 |
| AUC (0-t) (ng*h/mL) | 185.6 |
| t1/2 (h) | 2.1 |
III. Experimental Protocols
1. Chronic Constriction Injury (CCI) Model Protocol (Rat)
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen).
-
Surgical Procedure:
-
Place the animal in a prone position and shave the lateral surface of the left thigh.
-
Make a small incision and expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the trifurcation of the sciatic nerve, place four loose ligatures (4-0 chromic gut) around the nerve with about 1 mm spacing.
-
The ligatures should be tied until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle layer and skin with sutures.
-
-
Post-operative Care: Administer a post-operative analgesic (e.g., carprofen) and allow the animal to recover for 7-10 days before behavioral testing to allow for the development of neuropathic pain.
2. Assessment of Mechanical Allodynia: von Frey Test Protocol
-
Acclimation: Place the animals in individual Plexiglas chambers on an elevated mesh floor for at least 30 minutes before testing to allow for acclimation.
-
Procedure:
-
Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Begin with a filament in the middle of the range and apply it with enough force to cause it to bend.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
-
3. Assessment of Thermal Hyperalgesia: Hargreaves Test Protocol
-
Acclimation: Place the animals in individual Plexiglas chambers on a glass floor for at least 30 minutes before testing.
-
Procedure:
-
Position a radiant heat source underneath the glass floor, directly aimed at the plantar surface of the hind paw.
-
Activate the heat source and a timer simultaneously.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform three measurements per paw with at least 5 minutes between each measurement.
-
4. Drug Administration Protocols
-
Intraperitoneal (i.p.) Injection (Mouse/Rat):
-
Restrain the animal appropriately. For a mouse, this can be by scruffing the neck. For a rat, a two-handed grip is often used.
-
Tilt the animal's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.
-
-
Oral Gavage (Rat):
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Restrain the rat securely.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach, administer the solution slowly.
-
IV. Mandatory Visualizations
Signaling Pathway of Levonantradol
Caption: Cannabinoid receptor signaling pathway activated by Levonantradol.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Experimental workflow for evaluating Levonantradol in neuropathic pain.
References
Application Notes and Protocols for Levonantradol Hydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Levonantradol Hydrochloride in rodent research. The information is intended to guide researchers in designing and executing studies to evaluate the analgesic, antiemetic, and other pharmacological effects of this potent synthetic cannabinoid.
Quantitative Data Summary
The following tables summarize the effective doses of this compound in various rodent models and assays. These values are intended as a guide, and optimal doses may vary depending on the specific experimental conditions, rodent strain, and desired biological endpoint.
Table 1: Effective Dosages of this compound in Mice
| Effect | Assay | Route of Administration | Effective Dose Range | ED₅₀ | Vehicle | Strain | Citation |
| Analgesia | Hot Plate | Intravenous (i.v.) | 0.123 - 1.5 mg/kg | Not Reported | Not Reported | Not Specified | |
| Catalepsy | Bar Test | Intravenous (i.v.) | 0.123 - 1.5 mg/kg | Not Reported | Not Reported | Not Specified | |
| Depression of Spontaneous Activity | Locomotor Activity | Intravenous (i.v.) | 0.123 - 1.5 mg/kg | Not Reported | Not Reported | Not Specified | |
| Hypothermia | - | Intravenous (i.v.) | 0.123 - 1.5 mg/kg | Not Reported | Not Reported | Not Specified |
Table 2: Effective Dosages of this compound in Rats
| Effect | Assay | Route of Administration | Effective Dose Range | ED₅₀ | Vehicle | Strain | Citation |
| Analgesia | Hot Plate, Tail Flick | Intrathecal (i.t.) | 4 - 40 µg | Not Reported | 20% DMSO in saline | Not Specified | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established practices in cannabinoid research.
Drug Preparation and Administration
Vehicle for Intramuscular (I.M.) Administration: A commonly used vehicle for the intramuscular administration of this compound consists of 5% ethanol, 5% Emulphor, and 90% sterile saline[2].
Intravenous (i.v.) Administration in Mice: For intravenous administration, this compound should be dissolved in a suitable vehicle, such as a mixture of ethanol, Emulphor, and saline, to ensure solubility. The final injection volume should be appropriate for the size of the animal, typically around 5-10 ml/kg.
Intrathecal (i.t.) Administration in Rats: For direct administration into the cerebrospinal fluid, this compound can be dissolved in a vehicle of 20% dimethyl sulfoxide (B87167) (DMSO) in sterile saline[1]. The injection volume should be kept low, typically around 10-20 µl, to avoid increased intracranial pressure.
Oral Gavage in Rats: For oral administration, this compound can be suspended in a vehicle such as 1% hydroxypropyl methylcellulose[1]. The volume administered should be based on the animal's body weight, typically 5-10 ml/kg.
Intraperitoneal (i.p.) Injection in Mice: For intraperitoneal injections, this compound should be dissolved in a suitable vehicle. The injection volume is typically around 10 ml/kg.
Analgesia Assessment: Hot Plate Test
The hot plate test is a widely used method to assess the analgesic effects of compounds by measuring the latency of a thermal stimulus-induced response.
Apparatus:
-
A hot plate apparatus with a precisely controlled temperature surface.
-
A transparent cylinder to confine the animal to the hot plate surface.
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Place the mouse on the hot plate and immediately start a timer.
-
Observe the animal for nociceptive responses, such as paw licking, paw shaking, or jumping.
-
Stop the timer and remove the animal from the hot plate as soon as a nociceptive response is observed. This time is the response latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed, and the maximum time recorded.
-
Administer this compound or vehicle and repeat the test at predetermined time points to assess the drug's effect on response latency.
Catalepsy Assessment: Bar Test
The bar test is used to evaluate the cataleptic effects of a compound, characterized by a failure to correct an externally imposed posture.
Apparatus:
-
A horizontal bar of approximately 0.5-1 cm in diameter, elevated to a height where the mouse can be placed with its forepaws on the bar and hind paws on the bench.
Procedure:
-
Gently place the mouse with its forepaws on the horizontal bar.
-
Start a timer and measure the time the mouse remains in this position without moving.
-
The endpoint is reached when the mouse removes one or both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
Administer this compound or vehicle and perform the test at specified intervals to determine the onset and duration of catalepsy.
Signaling Pathways and Experimental Workflows
Levonantradol Signaling Pathway
Levonantradol is a full agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR). The activation of CB1 receptors by Levonantradol initiates a cascade of intracellular signaling events.
Figure 1. Simplified signaling pathway of Levonantradol via the CB1 receptor.
Experimental Workflow for Analgesia and Catalepsy Assessment in Mice
The following diagram illustrates a typical experimental workflow for assessing the analgesic and cataleptic effects of this compound in mice.
Figure 2. Workflow for assessing analgesic and cataleptic effects in mice.
References
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levonantradol hydrochloride (Levonantradol) is a potent synthetic cannabinoid analog of dronabinol (B3416174) (Δ⁹-tetrahydrocannabinol, THC) developed by Pfizer in the 1980s.[1] It functions as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), exhibiting significantly higher potency than THC.[1][2] Historically, Levonantradol has been investigated for its analgesic and antiemetic properties, particularly in the context of cancer-related symptoms.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the utility of Levonantradol in preclinical cancer pain models.
Mechanism of Action
Levonantradol exerts its pharmacological effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1][2]
-
CB1 Receptors: Predominantly located in the central nervous system (CNS), their activation by Levonantradol modulates nociceptive pathways, leading to analgesia.[1]
-
CB2 Receptors: Primarily found in peripheral tissues, especially immune cells, their activation can mediate anti-inflammatory effects, which may contribute to pain relief in the context of cancer.
Upon binding, Levonantradol activates the Gi/o alpha subunit of the G-protein complex. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The reduction in cAMP levels influences downstream signaling cascades, ultimately modulating neurotransmitter release and reducing neuronal excitability, which contributes to its analgesic effects.
Signaling Pathway Diagram
Data Presentation
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Potency Relative to Δ⁹-THC (CB1) |
| Levonantradol | CB1 | High | ~30x higher[1][2] |
| CB2 | High | Data not readily available | |
| Δ⁹-THC | CB1 | 10-40 nM | 1x |
| CB2 | 3-120 nM | - | |
| WIN55,212-2 | CB1 | 1.9 nM | ~21x higher |
| CB2 | 0.28 nM | - |
Note: Ki values for Δ⁹-THC and WIN55,212-2 are provided for comparative purposes. The relative potency of Levonantradol is a key indicator of its potential efficacy.
Table 2: In Vitro Functional Activity - Inhibition of Adenylyl Cyclase
| Compound | Assay | Functional Response | IC50 |
| Levonantradol | cAMP Accumulation Assay | Inhibition of adenylyl cyclase | Data not readily available, but potent inhibition demonstrated[2][3][4] |
| WIN55,212-2 | cAMP Accumulation Assay | Inhibition of adenylyl cyclase | ~1.5 nM |
Note: WIN55,212-2 data is provided as a reference for a potent CB1/CB2 agonist.
Table 3: Preclinical Efficacy of Cannabinoid Agonists in a Mouse Model of Oral Cancer Pain
| Treatment Group | Paw Withdrawal Threshold (% Increase vs. Vehicle) | Tumor Volume (% Reduction vs. Vehicle) |
| WIN55,212-2 | Day 7: 19%Day 15: 21%Day 18: 34% | Day 9: 21% |
| ACEA (CB1 Agonist) | Day 18: 24% | Not statistically significant |
| AM1241 (CB2 Agonist) | Day 15: 27%Day 18: 26% | Day 7: 26%Day 9: 39%Day 11: 21%Day 18: 40% |
Data adapted from a study on oral cancer pain in mice, demonstrating the analgesic and anti-proliferative potential of cannabinoid agonists. This serves as a model for experiments with Levonantradol.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for CB1/CB2 Receptors
This protocol determines the binding affinity (Ki) of Levonantradol for cannabinoid receptors.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]CP55,940 at a concentration near its Kd), and varying concentrations of this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at 30°C for 60-90 minutes.
-
To determine non-specific binding, include wells with a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN55,212-2).
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Levonantradol concentration.
-
Determine the IC50 value (concentration of Levonantradol that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay
This protocol measures the functional effect of Levonantradol on adenylyl cyclase activity.
Methodology:
-
Cell Culture and Treatment:
-
Culture CHO-K1 cells stably expressing human CB1 receptors.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells according to the manufacturer's protocol of a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Measure the intracellular cAMP levels following the kit instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Levonantradol concentration.
-
Determine the IC50 value (concentration of Levonantradol that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.
-
In Vivo Cancer Pain Model
1. Cancer-Induced Bone Pain (CIBP) Model in Mice
This protocol describes the induction of bone cancer and the assessment of pain-related behaviors.
Methodology:
-
Tumor Cell Implantation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a small incision over the patella to expose the distal femur.
-
Create a small hole in the femur using a 23-gauge needle.
-
Inject a suspension of tumor cells (e.g., 2 x 10⁵ NCTC 2472 fibrosarcoma cells in 10 µL of PBS) into the intramedullary cavity.
-
Seal the injection site with bone wax to prevent tumor leakage.
-
Suture the incision and allow the animal to recover.
-
-
Drug Administration:
-
After a period of tumor growth and the establishment of pain behaviors (e.g., 7-14 days post-implantation), randomize the animals into treatment groups.
-
Administer this compound (e.g., intraperitoneally or subcutaneously) or vehicle control. Dosing regimens should be determined based on pilot studies.
-
-
Behavioral Pain Assessment:
-
Mechanical Allodynia (von Frey Test):
-
Place the mouse in an enclosure with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the paw withdrawal threshold (PWT) in grams.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the mouse in a glass-floored enclosure and allow it to acclimate.
-
Position a radiant heat source beneath the plantar surface of the hind paw.
-
Measure the latency for the mouse to withdraw its paw from the heat stimulus.
-
A cut-off time is used to prevent tissue damage.
-
-
-
Tumor Progression Assessment (Optional):
-
At the end of the study, euthanize the animals and collect the tumor-bearing femurs.
-
Measure tumor volume using calipers or through imaging techniques (e.g., micro-CT).
-
Assess bone degradation through radiography or micro-CT analysis.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the Levonantradol-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
If applicable, compare tumor volumes and bone degradation scores between the groups.
-
Conclusion
This compound is a valuable research tool for investigating the role of the endocannabinoid system in cancer-related pain. Its high potency as a CB1/CB2 agonist allows for the robust exploration of cannabinoid-mediated analgesia in preclinical models. The protocols outlined in this document provide a framework for conducting in vitro and in vivo studies to characterize the pharmacological profile and therapeutic potential of Levonantradol in the context of oncology research. Researchers should adhere to all institutional and national guidelines for animal welfare and the handling of controlled substances.
References
- 1. Levonantradol - Wikipedia [en.wikipedia.org]
- 2. Levonantradol | Potent Synthetic Cannabinoid Agonist [benchchem.com]
- 3. Cannabinoid inhibition of adenylate cyclase. Pharmacology of the response in neuroblastoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neuroblastoma adenylate cyclase by cannabinoid and nantradol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Analgesic Effects of Levonantradol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preclinical assessment of the analgesic properties of Levonantradol Hydrochloride, a synthetic cannabinoid analog of delta(9)-tetrahydrocannabinol.[1] The following sections outline the key experimental protocols and data presentation formats necessary for a comprehensive evaluation of its potential as an analgesic agent.
Introduction to this compound and its Analgesic Potential
Levonantradol is a potent cannabinoid receptor agonist with known antiemetic and analgesic properties.[1] Its mechanism of action is primarily through the activation of cannabinoid receptors CB1 and CB2, which are integral components of the endogenous cannabinoid system involved in pain modulation.[1][2] Preclinical studies in animal models are crucial for characterizing the analgesic profile of Levonantradol and determining its efficacy in different pain modalities, including acute thermal pain, inflammatory pain, and neuropathic pain.
Experimental Animal Models
The selection of appropriate animal models is critical for elucidating the analgesic effects of Levonantradol across various pain states. Commonly used rodent models include mice and rats.[3][4] It is essential to adhere to ethical guidelines for animal care and use throughout all experimental procedures.
Key Behavioral Assays for Analgesia
A battery of behavioral tests should be employed to assess the different facets of pain perception and the efficacy of Levonantradol.
Hot Plate Test for Thermal Nociception
The hot plate test is a widely used method to evaluate the response to a thermal stimulus, primarily assessing centrally mediated analgesia.[5][6]
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Acclimation: Individually acclimate mice or rats to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place the animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and start a timer.[7]
-
Endpoint: Record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping.[5]
-
Cut-off Time: A maximum cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[8]
-
Drug Administration: Administer this compound or vehicle control (e.g., intraperitoneally, orally) at predetermined doses.
-
Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test to determine the post-treatment latency.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to baseline or the vehicle-treated group.
Tail-Flick Test for Spinal Analgesia
The tail-flick test is another common method for assessing thermal nociception, primarily reflecting a spinal reflex.[9][10]
Protocol:
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.[10]
-
Restraint: Gently restrain the animal, typically in a specialized holder, with the tail exposed.
-
Baseline Latency: Position the tail over the light source and initiate the stimulus. The apparatus will automatically record the time it takes for the animal to flick its tail away from the heat source.[9]
-
Cut-off Time: A cut-off time (e.g., 10-12 seconds) is set to avoid tissue damage.[11]
-
Drug Administration: Administer this compound or vehicle control.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Analgesia is indicated by a significant increase in the tail-flick latency.
Formalin Test for Inflammatory Pain
The formalin test is a robust model of tonic, localized inflammatory pain and is sensitive to various classes of analgesics.[3][12] It allows for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[3]
Protocol:
-
Acclimation: Place the animal in a transparent observation chamber for at least 30 minutes to acclimate.
-
Formalin Injection: Inject a dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of one hind paw.[3]
-
Observation Period: Immediately after injection, observe the animal's behavior for a set period (e.g., 30-60 minutes).
-
Nociceptive Behaviors: Record the amount of time the animal spends licking, biting, or flinching the injected paw.[3]
-
Phases of Pain:
-
Phase I (Early Phase): The first 0-5 minutes post-injection, representing direct chemical irritation of nociceptors.[13][14]
-
Phase II (Late Phase): Typically begins around 15-20 minutes post-injection and can last for 20-40 minutes, reflecting inflammatory processes and central sensitization.[13][14]
-
-
Drug Administration: Administer this compound or vehicle control prior to the formalin injection.
-
Data Analysis: Compare the duration of nociceptive behaviors in the drug-treated groups to the control group for both phases.
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical sensitivity, particularly mechanical allodynia (pain in response to a normally non-painful stimulus), which is a hallmark of neuropathic pain.[15][16]
Protocol:
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.[15][17]
-
Acclimation: Place the animal on an elevated mesh floor in a transparent chamber and allow it to acclimate.
-
Stimulation: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[16]
-
Paw Withdrawal Threshold: The threshold is determined as the filament strength (in grams) that elicits a paw withdrawal response 50% of the time, often calculated using the up-down method.[18]
-
Neuropathic Pain Model: This test is often used in conjunction with models of neuropathic pain, such as chronic constriction injury (CCI) of the sciatic nerve.[16]
-
Drug Administration: Administer this compound or vehicle control.
-
Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the control group indicates an anti-allodynic effect.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Thermal Nociception (Hot Plate Test)
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) at 30 min (Mean ± SEM) | Post-treatment Latency (s) at 60 min (Mean ± SEM) | Post-treatment Latency (s) at 90 min (Mean ± SEM) |
| Vehicle Control | - | 10 | ||||
| Levonantradol HCl | X | 10 | ||||
| Levonantradol HCl | Y | 10 | ||||
| Levonantradol HCl | Z | 10 | ||||
| Positive Control (e.g., Morphine) | A | 10 |
Table 2: Effect of this compound on Inflammatory Pain (Formalin Test)
| Treatment Group | Dose (mg/kg) | N | Phase I Licking Time (s) (Mean ± SEM) | Phase II Licking Time (s) (Mean ± SEM) |
| Vehicle Control | - | 10 | ||
| Levonantradol HCl | X | 10 | ||
| Levonantradol HCl | Y | 10 | ||
| Levonantradol HCl | Z | 10 | ||
| Positive Control (e.g., Indomethacin) | B | 10 |
Table 3: Effect of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | Dose (mg/kg) | N | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham + Vehicle | - | 10 | |
| Neuropathic Model + Vehicle | - | 10 | |
| Neuropathic Model + Levonantradol HCl | X | 10 | |
| Neuropathic Model + Levonantradol HCl | Y | 10 | |
| Neuropathic Model + Levonantradol HCl | Z | 10 | |
| Neuropathic Model + Positive Control (e.g., Gabapentin) | C | 10 |
Visualization of Pathways and Workflows
Signaling Pathway of Cannabinoid-Mediated Analgesia
Caption: Cannabinoid signaling pathway in analgesia.
Experimental Workflow for Assessing Analgesia
Caption: General experimental workflow for analgesic assessment.
References
- 1. Facebook [cancer.gov]
- 2. Role of the Cannabinoid System in Pain Control and Therapeutic Implications for the Management of Acute and Chronic Pain Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic review and meta-analysis of cannabinoids, cannabis-based medicines, and endocannabinoid system modulators tested for antinociceptive effects in animal models of injury-related or pathological persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. Hot plate test [panlab.com]
- 7. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 8. Hot-plate analgesia testing [bio-protocol.org]
- 9. web.mousephenotype.org [web.mousephenotype.org]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 16. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 18. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
Application Notes and Protocols: Determining the Effect of Levonantradol Hydrochloride on Adenylyl Cyclase in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonantradol Hydrochloride is a synthetic cannabinoid analog of dronabinol (B3416174) that exhibits potent antiemetic and analgesic effects.[1] Its mechanism of action involves binding to and activating cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[1][2] The activation of these receptors, particularly those coupled to the inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase.[3][4] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular signaling pathways.[5][6] Therefore, assessing the effect of this compound on adenylyl cyclase activity is critical for understanding its pharmacological profile and for the development of cannabinoid-based therapeutics.
These application notes provide detailed protocols for cell-based assays to quantify the inhibitory effect of this compound on adenylyl cyclase activity by measuring intracellular cAMP levels.
Signaling Pathway of this compound
Levonantradol, as a cannabinoid receptor agonist, binds to CB1 or CB2 receptors. These receptors are coupled to the inhibitory G-protein, Gi. Upon activation, the Gαi subunit of the G-protein dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cAMP.
Caption: Signaling pathway of this compound leading to the inhibition of adenylyl cyclase.
Experimental Protocols
To determine the effect of this compound on adenylyl cyclase, a common approach is to first stimulate adenylyl cyclase with an activator like forskolin (B1673556) and then measure the ability of Levonantradol to inhibit this stimulated activity.[7][8]
General Experimental Workflow
The general workflow involves cell culture, treatment with the test compounds, cell lysis, and subsequent measurement of cAMP levels.
Caption: General experimental workflow for determining the inhibitory effect of Levonantradol on adenylyl cyclase.
Protocol 1: cAMP-Glo™ Assay
This protocol utilizes a bioluminescent assay to measure cAMP levels. The assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, leading to a decrease in available ATP and a subsequent reduction in light output from a coupled luciferase reaction.[9]
Materials:
-
Cells expressing cannabinoid receptors (e.g., CHO-K1 or HEK293 cells stably expressing CB1 or CB2)
-
Cell culture medium
-
This compound
-
Forskolin
-
cAMP-Glo™ Assay Kit (Promega)
-
96-well or 384-well white, opaque assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a white, opaque 96-well or 384-well plate at a density optimized for your cell line and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Pre-incubation: Remove the culture medium and add the different concentrations of this compound to the cells. Incubate for 15-30 minutes at room temperature.
-
Stimulation: Add forskolin to all wells (except for the negative control) at a final concentration that elicits a submaximal cAMP response (e.g., EC80).
-
Incubation: Incubate for the time recommended by the cAMP-Glo™ Assay kit manufacturer (typically 15-30 minutes) at room temperature.
-
Cell Lysis and cAMP Detection: Follow the manufacturer's protocol for the cAMP-Glo™ Assay, which typically involves adding the cAMP-Glo™ Lysis Buffer followed by the Kinase-Glo® Reagent.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is a competitive immunoassay in which free cAMP produced by the cells competes with a labeled cAMP (d2-labeled) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (cryptate).
Materials:
-
Cells expressing cannabinoid receptors
-
Cell culture medium
-
This compound
-
Forskolin
-
HTRF cAMP Assay Kit (e.g., Cisbio)
-
96-well or 384-well low-volume, white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add various concentrations of this compound to the wells.
-
Stimulation: Add an EC80 concentration of forskolin to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.[7]
-
Lysis and Detection: Add the HTRF assay reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) diluted in the lysis buffer provided in the kit.[7]
-
Incubation: Incubate for 60 minutes at room temperature.
-
Fluorescence Measurement: Read the plate on an HTRF-compatible reader.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
This is a traditional immunoassay format for the quantification of cAMP.
Materials:
-
Cells expressing cannabinoid receptors
-
Cell culture medium
-
This compound
-
Forskolin
-
cAMP ELISA Kit (e.g., R&D Systems, Cayman Chemical)
-
96-well assay plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with this compound and forskolin as described in the previous protocols.
-
Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions. This may involve using a specific lysis buffer and incubation at 37°C.[10]
-
ELISA Procedure: Perform the ELISA according to the kit's protocol. This typically involves adding the cell lysates and standards to a plate pre-coated with a cAMP antibody, followed by the addition of a conjugated secondary antibody and a substrate for color development.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Presentation and Analysis
The data obtained from the assays should be analyzed to determine the inhibitory concentration 50 (IC50) of this compound. This is the concentration of the compound that causes a 50% reduction in the forskolin-stimulated cAMP production.
Data should be summarized in a table similar to the one below:
| Levonantradol HCl (M) | cAMP Level (Luminescence/Fluorescence/Absorbance) | % Inhibition |
| 0 (Vehicle) | ... | 0 |
| 10⁻¹⁰ | ... | ... |
| 10⁻⁹ | ... | ... |
| 10⁻⁸ | ... | ... |
| 10⁻⁷ | ... | ... |
| 10⁻⁶ | ... | ... |
| 10⁻⁵ | ... | ... |
The % inhibition is calculated as: % Inhibition = 100 * (1 - (Sample - Negative Control) / (Positive Control - Negative Control))
Where:
-
Sample: cAMP level in the presence of Levonantradol and forskolin.
-
Negative Control: cAMP level with vehicle only.
-
Positive Control: cAMP level with forskolin only.
The IC50 value can be determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Summary
The provided protocols offer robust methods to determine the effect of this compound on adenylyl cyclase activity in a cell-based setting. The choice of assay will depend on the available equipment and throughput requirements. By quantifying the inhibition of cAMP production, researchers can effectively characterize the potency and efficacy of this compound as a cannabinoid receptor agonist.
References
- 1. Levonantradol [chemeurope.com]
- 2. qeios.com [qeios.com]
- 3. Cannabinoids as Therapeutic Agents for Ablating Neuroinflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of Gi in the inhibition of adenylate cyclase by cannabimimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cannabinoid inhibition of adenylate cyclase. Pharmacology of the response in neuroblastoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Levonantradol Hydrochloride in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Levonantradol Hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: Levonantradol, the active moiety of this compound, is a highly lipophilic synthetic cannabinoid.[1] This inherent hydrophobicity leads to poor water solubility, which can result in precipitation, incomplete dissolution, and challenges in preparing stable aqueous formulations for research purposes.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The most common and effective strategies to enhance the aqueous solubility of poorly soluble drugs like this compound include:
-
Co-solvency: Blending water with miscible organic solvents such as ethanol (B145695) or propylene (B89431) glycol to reduce the polarity of the solvent system.[2][3]
-
pH Adjustment: Modifying the pH of the aqueous solution can increase the solubility of ionizable compounds. However, the stability of the compound at different pH values must be considered.
-
Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic Levonantradol molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.[4][5]
Q3: Can I use surfactants to dissolve this compound?
A3: Yes, surfactants can be used to form micelles that encapsulate hydrophobic drugs, increasing their solubility in aqueous media. Non-ionic surfactants are often preferred in pharmaceutical research due to their lower toxicity.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Cannabinoids can be unstable in acidic conditions, which may lead to degradation.[6] It is crucial to maintain the pH of the solution within a range that ensures both solubility and stability. For many cannabinoids, a pH range of 4 to 6 is often optimal for stability.[6]
Q5: What is the expected shelf-life of a prepared this compound aqueous solution?
A5: The stability of a prepared solution depends on several factors, including the solvent system, pH, concentration, and storage conditions (temperature and light exposure). For instance, formulations of similar cannabinoids in aqueous-ethanolic buffered solutions have shown stability for at least 6 to 12 months at 5°C.[3] It is always recommended to perform stability studies for your specific formulation.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., ethanol, propylene glycol) in your aqueous solution. 2. Incorporate a Solubilizing Agent: Add a suitable cyclodextrin (B1172386), such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), to the solution. 3. Gentle Heating and Agitation: Warm the solution gently while stirring to aid dissolution. Be cautious not to degrade the compound with excessive heat. |
| pH Shift | 1. Use a Buffered System: Prepare your solutions using a buffer system to maintain a stable pH. 2. Verify pH: Measure and adjust the pH of the final solution to ensure it is within the optimal range for both solubility and stability. |
| Low Temperature | 1. Check Saturation Point: The solubility of the compound may decrease at lower temperatures. If refrigeration is required, ensure the concentration is below the saturation point at that temperature. 2. Re-dissolution: If precipitation occurs upon cooling, gentle warming and agitation may redissolve the compound. |
Issue 2: Incomplete Dissolution of this compound Powder
| Possible Cause | Troubleshooting Steps |
| Insufficient Solvent Volume or Solubilizing Agent | 1. Increase Solvent Volume: Ensure you are using a sufficient volume of the solvent system to dissolve the desired concentration of the compound. 2. Increase Solubilizer Concentration: If using a co-solvent or cyclodextrin, incrementally increase its concentration. |
| Ineffective Mixing | 1. Use Appropriate Agitation: Employ methods such as vortexing or sonication to enhance the dissolution process. 2. Allow Sufficient Time: Ensure adequate time is allowed for the compound to dissolve completely with continuous stirring. |
| Particle Size of the Powder | 1. Particle Size Reduction (if feasible): If you have the capability, reducing the particle size of the powder can increase the surface area and improve the dissolution rate. |
Data Presentation: Solubility of Cannabinoids in Different Solvent Systems
The following tables summarize solubility data for cannabinoids in various solvent systems. While specific quantitative data for this compound is limited in publicly available literature, the data for other cannabinoids like THC and CBD provide a valuable reference for formulation development.
Table 1: Estimated Solubility of Cannabinoids in Co-Solvent Systems
| Cannabinoid | Co-Solvent System | Estimated Solubility |
| THC | Ethanol/Water (proportions vary) | Solubility increases significantly with higher ethanol concentration.[2] |
| Dronabinol (B3416174) | 50% Ethanol, 7.5% Propylene Glycol, 40% Buffered Water | Stable solution at 0.5% w/w.[3] |
| CBD | Ethanol | > 30 mg/mL[7] |
Table 2: Effect of Cyclodextrins on Cannabinoid Solubility
| Cannabinoid | Cyclodextrin (in aqueous solution) | Solubility Enhancement |
| Anandamide | 10% Hydroxypropyl-β-Cyclodextrin | ~1,000 to 30,000-fold increase[8] |
| THC | β-Cyclodextrin derivatives | Significant increase in aqueous solubility.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent System
Objective: To prepare a 1 mg/mL stock solution of this compound in an ethanol and water co-solvent system.
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Purified water (e.g., Milli-Q or equivalent)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Pipettes
Procedure:
-
Weigh 10 mg of this compound powder and place it in a sterile glass vial.
-
Add 5 mL of ethanol to the vial.
-
Place a small, sterile stir bar in the vial and place it on a magnetic stirrer.
-
Stir the mixture at room temperature until the powder is completely dissolved. This may take several minutes.
-
Slowly add 5 mL of purified water to the ethanol solution while continuously stirring. Add the water dropwise to avoid shocking the solution and causing precipitation.
-
Continue stirring for an additional 10-15 minutes to ensure a homogenous solution.
-
Visually inspect the solution for any undissolved particles or precipitation.
-
Store the final 1 mg/mL solution in a tightly sealed, light-protected container at the recommended temperature.
Protocol 2: Preparation of a this compound Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a 1 mg/mL aqueous solution of this compound using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Purified water
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Pipettes
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in purified water. For example, dissolve 1 g of HP-β-CD in 10 mL of water. Stir until the cyclodextrin is fully dissolved.
-
Weigh 10 mg of this compound powder and add it to the 10 mL of the 10% HP-β-CD solution.
-
Place a sterile stir bar in the vial and stir the mixture on a magnetic stirrer at room temperature.
-
Allow the mixture to stir for several hours (e.g., 4-6 hours) or overnight to ensure maximum complexation and dissolution.
-
After stirring, visually inspect the solution for clarity. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved particles.
-
Store the final 1 mg/mL solution in a well-sealed, light-protected container.
Visualizations
Caption: Signaling pathway of this compound via CB1/CB2 receptors.
Caption: Experimental workflow for dissolving this compound.
References
- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20080112895A1 - Aqueous dronabinol formulations - Google Patents [patents.google.com]
- 3. WO2018163202A1 - Stable dronabinol formulations - Google Patents [patents.google.com]
- 4. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage of Levonantradol Hydrochloride to minimize psychoactive side effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Levonantradol (B1675165) Hydrochloride to minimize psychoactive side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Levonantradol Hydrochloride and what is its mechanism of action?
Levonantradol is a synthetic cannabinoid analogue of delta-9-tetrahydrocannabinol (THC). It functions as a potent agonist at both CB1 and CB2 cannabinoid receptors. Its therapeutic effects, such as analgesia and antiemesis, are mediated through the activation of these receptors. However, its psychoactive side effects are primarily attributed to the activation of CB1 receptors in the central nervous system.
Q2: What are the known psychoactive side effects of Levonantradol?
In clinical studies, the most commonly reported psychoactive side effects include drowsiness, dizziness, sedation, dry mouth, altered perception, and dysphoria (a state of unease or general dissatisfaction).[1][2] Preclinical studies in animal models have observed effects such as decreased locomotor activity, catalepsy, and bradykinesia, which are considered indicators of central nervous system depression and psychoactive potential.
Q3: Is there a recommended starting dose for preclinical animal studies?
The optimal starting dose will depend on the specific animal model and the intended therapeutic effect being investigated. However, based on available preclinical data, it is advisable to begin with a low dose and perform a dose-escalation study to determine the therapeutic window in your specific experimental setup. Observing for the onset of psychoactive-like behaviors (e.g., catalepsy, decreased locomotion) as the dose is increased is crucial.
Q4: How can I minimize psychoactive side effects in my experiments?
Minimizing psychoactive side effects is key to isolating and accurately measuring the desired therapeutic effects of Levonantradol. Here are several strategies:
-
Dose Titration: The most critical factor is careful dose selection. Begin with low doses and gradually increase to find the minimum effective dose for the desired therapeutic effect with the least psychoactive manifestation. The dose-response tables below provide a starting point for identifying this therapeutic window.
-
Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of the drug, potentially altering the onset and intensity of psychoactive effects.
-
Adjuvant Therapies: Co-administration of other compounds can potentially mitigate psychoactive effects. For example, in studies with THC, cannabidiol (B1668261) (CBD) has been shown to counteract some of its psychoactive properties. Similar strategies could be explored with Levonantradol, though specific research is needed.
Q5: What is the therapeutic window for Levonantradol?
The therapeutic window is the dosage range where Levonantradol is effective for its intended purpose (e.g., analgesia, antiemesis) without causing unacceptable levels of psychoactive side effects. This window can be narrow and may vary between subjects and animal models. The provided dose-response tables offer insights into this window based on existing clinical data.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| High incidence of sedation and motor impairment in animal subjects, confounding behavioral assays. | The administered dose of Levonantradol is likely too high, leading to significant CB1 receptor-mediated psychoactive effects. | 1. Reduce the dosage to the lower end of the effective range identified in your dose-escalation study. 2. Refer to the preclinical dose-response table to identify a dose with a better-predicted separation of effects. 3. Consider a different route of administration that may alter the peak plasma concentration and reduce acute sedative effects. |
| Difficulty in achieving desired therapeutic effect (e.g., analgesia) without observing psychoactive side effects. | The therapeutic window for your specific experimental model and outcome measure may be very narrow. The psychoactive and therapeutic effects may be occurring at very similar dose thresholds. | 1. Implement more sensitive assays for your therapeutic endpoint to detect effects at lower doses. 2. Explore co-administration with a compound that may mitigate psychoactive effects (requires validation). 3. Re-evaluate if Levonantradol is the most suitable agonist for your research goal if a clear separation of effects cannot be achieved. |
| Variability in psychoactive responses across experimental subjects. | Individual differences in metabolism, CB1 receptor density, or sensitivity can lead to varied responses to the same dose of Levonantradol. | 1. Increase the sample size to ensure statistical power can account for individual variability. 2. Ensure consistent administration techniques and environmental conditions for all subjects. 3. If possible, screen subjects for baseline locomotor activity or other relevant behaviors to identify outliers before drug administration. |
Quantitative Data Summary
Clinical Dose-Response: Antiemetic Efficacy vs. Side Effects
The following table summarizes data from a dose-escalation study of intramuscular Levonantradol in patients undergoing chemotherapy.
| Dosage (mg, i.m.) | Antiemetic Response (% of Patients with Complete or Partial Response) | Dysphoria (% of Patients) | Somnolence (% of Patients) | Dry Mouth (% of Patients) |
| 0.5 - 1.5 | 89% | 16% (at 1.0 - 1.5 mg) | 48% | 32% |
Data adapted from a study on the antiemetic effect of intramuscular levonantradol in patients receiving anticancer chemotherapy.[1]
Clinical Side Effect Profile at a Fixed Dose
This table details the side effects observed in a clinical trial comparing a single intramuscular dose of Levonantradol to oral THC.
| Drug | Dosage | Drowsiness (% of Patients) | Dizziness (% of Patients) |
| Levonantradol | 1 mg, i.m. | 91.7% | 91.7% |
| delta-9-THC | 15 mg, oral | 97.3% | 97.3% |
Data from a comparative study on the antiemetic efficacy of levonantradol and delta-9-tetrahydrocannabinol.[2]
Analgesic Efficacy in Cancer Pain
| Drug | Dosage | Comparable Analgesic | Common Side Effects |
| Levonantradol | 1.5 - 3.0 mg, i.m. | Codeine 50 - 120 mg | Psychotropic effects |
Qualitative summary from a systematic review on the analgesic effects of cannabinoids.
Experimental Protocols
Assessment of Psychoactive Effects in Rodents: The Cannabinoid Tetrad
The "tetrad" is a battery of four tests used to characterize the in vivo effects of cannabinoid agonists and is indicative of CB1 receptor activation and potential psychoactivity.
-
Hypolocomotion (Spontaneous Activity):
-
Apparatus: Open field arena with automated beam breaks or video tracking software.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes.
-
Administer this compound at the desired dose and route.
-
At the time of peak drug effect (determined in pilot studies), place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 10-30 minutes).
-
-
Endpoint: A significant decrease in locomotor activity compared to vehicle-treated controls is indicative of a CB1-mediated sedative effect.
-
-
Catalepsy (Bar Test):
-
Apparatus: A horizontal bar raised to a height where the mouse or rat's front paws can be placed on it, with its hind paws on the bench.
-
Procedure:
-
Following drug administration and at the time of peak effect, gently place the animal's forepaws on the bar.
-
Start a stopwatch and measure the time until the animal removes both paws from the bar and returns to a normal posture.
-
A cut-off time (e.g., 60-120 seconds) should be established to avoid prolonged testing.
-
-
Endpoint: An increase in the time the animal remains immobile on the bar is a measure of catalepsy, a classic sign of potent CB1 agonism.
-
-
Analgesia (Hot Plate Test):
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
Determine the baseline latency for each animal to show a nociceptive response (e.g., hind paw lick, jumping) before drug administration.
-
Administer Levonantradol or vehicle.
-
At the time of peak effect, place the animal on the hot plate and record the latency to the first nociceptive response.
-
A cut-off time (e.g., 30-45 seconds) is essential to prevent tissue damage.
-
-
Endpoint: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.
-
-
Hypothermia:
-
Apparatus: A rectal thermometer suitable for rodents.
-
Procedure:
-
Measure the baseline core body temperature of the animal before drug administration.
-
Administer Levonantradol or vehicle.
-
Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) post-administration.
-
-
Endpoint: A significant decrease in core body temperature is a characteristic effect of CB1 receptor activation.
-
Visualizations
Caption: Logical workflow for optimizing Levonantradol dosage.
Caption: Levonantradol's dual action on CB1 and CB2 receptors.
Caption: Experimental workflow for the catalepsy bar test.
References
Technical Support Center: Enhancing Oral Bioavailability of Levonantradol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of Levonantradol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral administration of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound, a cannabinoid analogue, are its poor aqueous solubility and extensive first-pass metabolism.[1][2][3] Like other cannabinoids, its lipophilic nature leads to low dissolution rates in the gastrointestinal fluids.[1][4] Following absorption, the drug is transported via the portal vein to the liver, where it undergoes significant metabolism, reducing the amount of active drug that reaches systemic circulation.[5][6][7]
Q2: What formulation strategies can be employed to overcome these challenges?
A2: Several advanced formulation strategies can enhance the oral bioavailability of poorly soluble and highly metabolized drugs like this compound:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, including Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), improve solubilization of the drug in the gastrointestinal tract.[1][8][9] Upon contact with aqueous media, they spontaneously form nanoemulsions, which increase the surface area for absorption.[10]
-
Nanoparticle Systems: Formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) encapsulate the drug in a solid lipid matrix.[11][12][13] These systems can enhance absorption and may promote lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism.[13]
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create a prodrug with improved absorption characteristics.[14][15][16] The prodrug is then converted back to the active parent drug within the body.[17]
Q3: How do lipid-based formulations improve the bioavailability of lipophilic drugs?
A3: Lipid-based formulations, particularly SNEDDS, consist of a mixture of oils, surfactants, and co-solvents that dissolve the lipophilic drug.[9][10] When this mixture comes into contact with the aqueous environment of the gut, it forms a fine oil-in-water nanoemulsion with a large surface area.[10] This enhances the dissolution of the drug and can also stimulate the lymphatic transport pathway, which drains into the systemic circulation, thereby bypassing the liver and reducing the impact of first-pass metabolism.[1][13]
Q4: Can co-administration with other agents improve this compound's bioavailability?
A4: Yes, co-administration with certain agents can enhance bioavailability. For instance, piperine, a component of black pepper, has been shown to inhibit metabolic enzymes in the intestine and liver, which can reduce the first-pass metabolism of co-administered drugs.[18][19] Incorporating such agents into formulations like pro-nano lipospheres (PNLs) can lead to a significant increase in oral bioavailability.[18][19]
Troubleshooting Guides
Issue 1: Poor and inconsistent results in in vitro dissolution studies.
| Potential Cause | Troubleshooting Step |
| Drug Precipitation in Aqueous Medium | When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution dropwise while vortexing the buffer to prevent the compound from "crashing out."[20] |
| Inappropriate Dissolution Medium | The dissolution medium should be selected to mimic physiological conditions. Test a range of pH values (typically 1.2-6.8) to reflect the gastrointestinal tract.[21] For highly insoluble compounds, the use of surfactants in the medium may be necessary to achieve sink conditions.[21] |
| Variability in Formulation Preparation | Ensure a standardized and reproducible protocol for preparing your formulation (e.g., LBDDS, nanoparticles). Inconsistent particle size or drug loading will lead to variable dissolution rates. |
| Compound Aggregation | If you suspect aggregation, consider reformulating with surfactants or other anti-aggregation agents to ensure a stable dispersion.[20] |
Issue 2: Low oral bioavailability in preclinical animal studies despite successful in vitro results.
| Potential Cause | Troubleshooting Step |
| Extensive First-Pass Metabolism | The liver and gut wall can extensively metabolize the drug before it reaches systemic circulation.[5][6] Consider formulation strategies that promote lymphatic uptake, such as LBDDS or NLCs, to bypass the liver.[1][13] |
| Efflux by Transporters | P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can pump the drug back into the gut lumen.[19] Investigate the use of P-gp inhibitors or design formulations that can circumvent this mechanism. |
| Poor Permeability Across Intestinal Epithelium | Even if dissolved, the drug may have poor permeability. Prodrug strategies can be employed to target specific transporters (e.g., peptide transporters) to enhance absorption.[16] |
| Food Effects | The presence of food, particularly high-fat meals, can significantly alter the absorption of lipophilic drugs.[22] Conduct pharmacokinetic studies in both fasted and fed states to assess any food effect. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Cannabinoid Formulations (Hypothetical Data for this compound)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Drug (Aqueous Suspension) | 25 ± 5 | 4.0 ± 1.0 | 150 ± 30 | 100 (Reference) |
| Lipid-Based Formulation (SNEDDS) | 150 ± 25 | 1.5 ± 0.5 | 900 ± 120 | 600 |
| Nanostructured Lipid Carriers (NLCs) | 120 ± 20 | 2.0 ± 0.5 | 1050 ± 150 | 700 |
| Prodrug | 100 ± 15 | 2.5 ± 0.5 | 750 ± 100 | 500 |
Data are presented as mean ± standard deviation. This table is for illustrative purposes and based on typical improvements seen with enhanced formulations for cannabinoids.[3][10][23]
Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., sesame oil, Capryol 90), surfactants (e.g., Tween 80, Kolliphor RH40), and co-solvents (e.g., Transcutol HP, ethanol).[9]
-
Select excipients that show high solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent.
-
Titrate each mixture with water and observe the formation of nanoemulsions to identify the self-nanoemulsifying region.
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (e.g., to 40°C) and vortex until the drug is completely dissolved and a clear, homogenous pre-concentrate is formed.[24]
-
-
Characterization:
-
Dilute the pre-concentrate with a suitable aqueous medium (e.g., simulated gastric fluid) and measure the resulting droplet size, polydispersity index (PDI), and zeta potential.[24] Droplet sizes should ideally be below 200 nm for effective absorption.
-
Protocol 2: In Vitro Dissolution Testing of an Enhanced Formulation
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).[25]
-
Dissolution Medium: Prepare a dissolution medium that mimics the relevant physiological conditions (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8).[21]
-
Procedure:
-
Fill the dissolution vessels with the appropriate volume of pre-warmed (37°C) dissolution medium.
-
Place the encapsulated formulation (e.g., SNEDDS in a hard gelatin capsule) in the vessel.
-
Rotate the paddle at a specified speed (e.g., 50-100 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the medium and replace it with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Visualizations
Caption: Standard oral absorption pathway showing first-pass metabolism.
Caption: Mechanisms for improving oral bioavailability.
Caption: Workflow for developing enhanced oral formulations.
References
- 1. Strategies for enhancing the oral bioavailability of cannabinoids. | Cannabinoids Research [cannabinoids.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic investigation of synthetic cannabidiol oral formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Human Cannabinoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing cannabinoid bioavailability: a crossover study comparing a novel self-nanoemulsifying drug delivery system and a commercial oil-based formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. The future of lipid-based drug delivery systems | CAS [cas.org]
- 13. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrugs for the improvement of drug absorption via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 19. | Affecting Intestinal First Pass Metabolism Processes of Orally Administered Drugs by Pharmaceutical Methodology: The Cannabinoids Paradigm | Cannabinoids Research [cannabinoids.huji.ac.il]
- 20. benchchem.com [benchchem.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. Critical Aspects Affecting Cannabidiol Oral Bioavailability and Metabolic Elimination, and Related Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. in-vitro dissolution studies: Topics by Science.gov [science.gov]
Troubleshooting inconsistent results in Levonantradol Hydrochloride experiments
Welcome to the technical support center for Levonantradol (B1675165) Hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is Levonantradol Hydrochloride and what is its primary mechanism of action?
This compound is a potent synthetic analog of dronabinol (B3416174) (a form of THC). It functions as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling cascade influences various physiological processes, including pain perception, emesis, and neurotransmitter release.[1] Levonantradol is noted to be approximately 30 times more potent than THC.[1]
Q2: My experimental results with Levonantradol show significant variability between assays. What are the common causes?
Inconsistent results in experiments with Levonantradol and other synthetic cannabinoids can stem from several factors:
-
Compound Solubility and Stability: Levonantradol is highly lipophilic, leading to poor aqueous solubility.[1] Issues with solubility can result in inaccurate concentrations in your assays. The compound's stability in solution, especially in aqueous buffers and under light or certain temperature conditions, can also be a source of variability.
-
Vehicle Effects: The vehicle used to dissolve Levonantradol can independently affect the experimental system. Common solvents like DMSO, ethanol, or specific surfactants may have off-target effects, especially at higher concentrations.
-
Assay Conditions: Minor variations in assay parameters such as incubation time, temperature, cell density, and buffer composition can significantly impact the results of sensitive assays like receptor binding and functional assays.
-
Pipetting and Handling: Due to its lipophilicity, Levonantradol can adhere to plastic surfaces. Inconsistent pipetting techniques or the use of certain plastics can lead to variations in the actual concentration of the compound delivered to the assay.
Q3: What is the recommended method for preparing this compound for in vivo studies?
For intramuscular administration in clinical trials, Levonantradol has been dissolved in a vehicle consisting of 5% ethanol, 5% Emulphor (a polyoxyethylated vegetable oil), and 90% sterile saline.[1] For preclinical animal studies, a similar vehicle or one containing a mixture of ethanol, a surfactant like Tween 80 or Cremophor EL, and saline or phosphate-buffered saline (PBS) is often used to ensure solubility and bioavailability. It is critical to establish that the chosen vehicle does not produce confounding effects in the specific experimental model.
Q4: Are there known off-target effects for Levonantradol that could influence my results?
While Levonantradol's primary targets are the CB1 and CB2 receptors, like many synthetic cannabinoids, it may exhibit off-target activities, particularly at higher concentrations. Comprehensive off-target screening data for Levonantradol is not widely published. However, studies on other synthetic cannabinoids have shown interactions with a range of other GPCRs, ion channels, and enzymes.[2][3][4] If observing unexpected or inconsistent effects, consider the possibility of off-target pharmacology and, if possible, perform counter-screens against relevant targets.
Troubleshooting Guides
Inconsistent Receptor Binding Affinity (Ki)
Problem: You are observing significant variability in the Ki values for Levonantradol in your CB1/CB2 radioligand binding assays.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Levonantradol | Prepare stock solutions in 100% DMSO or ethanol. When diluting into aqueous assay buffer, ensure rapid mixing and avoid precipitation. Consider the use of a small percentage of BSA (e.g., 0.1-1%) in the assay buffer to improve solubility and reduce non-specific binding. |
| Radioligand Depletion | Ensure that the concentration of the radioligand is well below its Kd and that the total binding does not exceed 10% of the total radioligand added to prevent ligand depletion artifacts. |
| Assay Not at Equilibrium | Determine the time required to reach binding equilibrium for both the radioligand and Levonantradol at the assay temperature. Ensure your incubation time is sufficient to achieve equilibrium. |
| High Non-Specific Binding | Reduce the concentration of the radioligand. Increase the number of wash steps. Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI). Optimize the concentration of BSA in the wash buffer. |
| Inconsistent Protein Concentration | Ensure accurate and consistent protein concentration in all wells. Perform a protein quantification assay (e.g., Bradford or BCA) on your membrane preparations before each experiment. |
Variable Functional Potency (EC50) in cAMP Assays
Problem: The EC50 values for Levonantradol in your cAMP functional assays are inconsistent across experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding. Inconsistent receptor expression levels can occur with high passage numbers. |
| Inadequate Forskolin (B1673556) Stimulation | For Gi-coupled receptors like CB1/CB2, optimize the concentration of forskolin used to stimulate adenylyl cyclase. Use a concentration that yields a robust but submaximal cAMP signal (typically around EC80) to ensure a sufficient window for detecting inhibition. |
| Compound Instability in Assay Medium | Minimize the pre-incubation time of Levonantradol in aqueous buffers. Prepare dilutions immediately before use. The stability of cannabinoids in physiological buffers can be limited.[5] |
| Signal Out of Linear Range | Ensure that both the basal and forskolin-stimulated cAMP levels fall within the linear range of your cAMP standard curve. Adjust cell number or forskolin concentration as needed. |
| DMSO/Vehicle Effects | Keep the final concentration of the vehicle (e.g., DMSO) constant across all wells, including controls. High concentrations of DMSO can affect cell membranes and enzyme activity. Typically, keep the final DMSO concentration below 0.5%. |
Data Presentation
Quantitative data for Levonantradol from preclinical studies is not extensively consolidated in the literature, leading to challenges in direct comparison across different publications due to variations in experimental conditions. The following tables summarize representative data.
Table 1: Levonantradol Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Radioligand | Membrane Source | Reference |
| Levonantradol | CB1/CB2 | Potent agonist, specific values not consistently reported in comparative studies. | - | - | [6] |
| CP55,940 (Comparator) | CB1 | 0.5 - 5.0 | [³H]CP55,940 | Rat Brain | [7] |
| CP55,940 (Comparator) | CB2 | 0.69 - 2.8 | [³H]CP55,940 | Spleen/Transfected Cells | [7] |
| Δ⁹-THC (Comparator) | CB1 | ~40 | [³H]CP55,940 | Mouse Brain | [6] |
| Δ⁹-THC (Comparator) | CB2 | ~36 | [³H]CP55,940 | Transfected Cells | [6] |
Table 2: Levonantradol In Vivo Analgesic and Antiemetic Dosing
| Species | Model | Route | Effective Dose Range | Observed Effect | Reference |
| Mouse | Hot Plate Test | - | - | 10-30x more potent than morphine | [8] |
| Rat | Hot Plate & Tail Flick | Intrathecal | 4 - 40 µg | Dose-dependent increase in response latency | [9] |
| Human | Chemotherapy-Induced Emesis | Intramuscular | 0.5 - 3.0 mg | Antiemetic response | [10] |
| Human | Chemotherapy-Induced Emesis | Intramuscular | 0.5 - 1.5 mg | Complete or partial antiemetic response | [11] |
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebellum) or cells expressing the CB1 receptor in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).
-
Centrifuge at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh TME buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in TME buffer, determine protein concentration, and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, 1 mM MgCl₂, 1 mM CaCl₂, 1 mg/mL BSA, pH 7.4).[1]
-
Levonantradol or other competing ligand at various concentrations.
-
Radioligand (e.g., [³H]CP55,940) at a final concentration below its Kd (e.g., 0.5-1.0 nM).
-
Membrane preparation (typically 10-50 µg of protein per well).
-
-
For non-specific binding, add a high concentration of a known CB1 agonist (e.g., 10 µM WIN55,212-2) instead of the test compound.
-
For total binding, add vehicle instead of a competing ligand.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C filter plates (pre-soaked in 0.5% PEI).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[2]
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Levonantradol.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Inhibition Assay
This protocol is a general guideline for a Gi-coupled receptor functional assay and should be optimized.
-
Cell Culture:
-
Culture cells stably expressing the CB1 or CB2 receptor (e.g., CHO-CB1, AtT20-CB1) in appropriate growth medium.
-
Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells once with serum-free medium or assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add Levonantradol at various concentrations and incubate for 10-15 minutes at 37°C.
-
Add a pre-determined concentration of forskolin (e.g., 1-10 µM) to all wells (except for basal controls) to stimulate adenylyl cyclase.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA).
-
Perform the cAMP detection assay following the kit's instructions.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the data to the forskolin-only control (100% activity) and basal control (0% activity).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP against the log concentration of Levonantradol.
-
Determine the EC50 value using non-linear regression.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 3. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Goods and Bads of the Endocannabinoid System as a Therapeutic Target: Lessons Learned after 30 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. A pharmacological analysis of levonantradol antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antinociceptive effects of intrathecally administered levonantradol and desacetyllevonantradol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Levonantradol Hydrochloride in Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levonantradol Hydrochloride in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common adverse effects observed with this compound administration in preclinical animal models?
A1: this compound, a potent synthetic cannabinoid agonist, can induce a range of dose-dependent adverse effects, primarily mediated by the activation of CB1 receptors in the central nervous system. The most commonly reported effects in rodents include:
-
Hypothermia: A significant drop in core body temperature.
-
Catalepsy: A state of immobility and failure to correct an externally imposed posture.
-
Hypolocomotion: A decrease in spontaneous movement and overall activity.
-
Respiratory Depression: A reduction in breathing rate and tidal volume.[1][2][3][4][5]
-
Seizures: At higher doses, synthetic cannabinoids can induce convulsive episodes.
Q2: How can I mitigate Levonantradol-induced hypothermia in my animal models?
A2: Managing hypothermia is crucial for animal welfare and data integrity. Consider the following strategies:
-
Environmental Temperature Control: Maintain the ambient temperature of the housing and experimental rooms at the higher end of the recommended range for the species (e.g., 26-28°C for rodents).
-
Supplemental Heating: Provide supplemental heat sources such as warming pads or heat lamps. Ensure that animals can move away from the heat source to prevent hyperthermia.
-
CB1 Receptor Antagonism: Pre-treatment with a CB1 receptor antagonist like Rimonabant can attenuate or block the hypothermic effects of cannabinoid agonists.[6] However, the effectiveness of Rimonabant in reversing hypothermia can vary depending on the route of administration of the agonist.[7]
-
Monitoring: Continuously monitor the animal's core body temperature using a rectal probe or implantable telemetry device.
Q3: My animals are exhibiting catalepsy after Levonantradol administration. What can I do?
A3: Catalepsy is a hallmark of potent CB1 receptor agonism. Here are some approaches to manage this effect:
-
Dose Reduction: The most straightforward approach is to lower the dose of Levonantradol if the experimental design allows.
-
Pharmacological Intervention:
-
Cannabidiol (CBD): Pre-treatment with CBD has been shown to attenuate catalepsy induced by CB1 receptor agonists.[8][9] The proposed mechanism involves the activation of 5-HT1A receptors.[8][9]
-
Dopamine (B1211576) Agonists: Both D1 and D2 dopamine receptor agonists have been shown to attenuate the motor dysfunction, including catalepsy, caused by levonantradol.[10]
-
-
Supportive Care: Ensure animals in a cataleptic state have easy access to food and water and are in a safe posture to prevent injury.
Q4: I am concerned about respiratory depression. How should I monitor for and manage this?
A4: Respiratory depression is a serious potential side effect.
-
Monitoring:
-
Management:
-
CB1 Receptor Antagonism: The respiratory depressant effects of cannabinoid agonists can be blocked by CB1 receptor antagonists.[5]
-
Supportive Care: In severe cases, ensure a clear airway and provide supplemental oxygen if necessary. Be prepared for veterinary intervention.
-
Q5: What should I do if an animal experiences seizures after Levonantradol administration?
A5: Seizures are a less common but severe adverse effect.
-
Immediate Care:
-
Ensure the animal's safety by removing any objects from the cage that could cause injury during a convulsion.
-
Place the animal on a soft surface.
-
-
Pharmacological Intervention:
-
Veterinary Consultation: Seek immediate veterinary assistance for any seizure activity.
Q6: Is there a reversal agent for Levonantradol overdose?
A6: While there is no specific FDA-approved reversal agent for cannabinoid overdose, some experimental approaches have been explored:
-
CB1 Receptor Antagonists: As mentioned, compounds like Rimonabant can reverse many of the central effects of cannabinoid agonists by blocking the CB1 receptor.
-
Naloxone (B1662785): There is some preclinical and anecdotal clinical evidence suggesting that the opioid antagonist naloxone may reverse some of the CNS depressant effects of cannabinoids, possibly due to interactions between the opioid and endocannabinoid systems.[6][13] However, its efficacy is not definitively established.
Quantitative Data Summary
The following tables summarize quantitative data on the adverse effects of cannabinoid agonists and the efficacy of management strategies from preclinical studies. Note that data specific to Levonantradol is limited, and information from studies using other potent synthetic cannabinoids is included for reference.
Table 1: Dose-Dependent Adverse Effects of Cannabinoid Agonists in Rodents
| Cannabinoid Agonist | Animal Model | Dose | Adverse Effect | Magnitude of Effect | Citation |
| Levonantradol | Rhesus Monkeys | Acute administration | CNS Depression (ataxia, ptosis, dozing) | Not Quantified | [9] |
| Levonantradol | Rodents | Not Specified | Dysphoria, memory impairment, motor incoordination | Not Quantified | [14] |
| Δ9-THC | Mice | 10 mg/kg | Catalepsy | Significant increase in latency to descend from a bar | [7] |
| CP55,940 & Δ9-THC | Mice | Dose-dependent | Respiratory Depression | Robust suppression of minute ventilation and tidal volume | [1][2][4][5] |
| CUMYL-4CN-BINACA | Rodents | Not Specified | Hypothermia | Drop of 7°C in body temperature | [15] |
Table 2: Efficacy of Interventions for Cannabinoid-Induced Adverse Effects
| Intervention | Animal Model | Cannabinoid Agonist | Adverse Effect | Dose of Intervention | Efficacy | Citation |
| Rimonabant | Rats | Δ9-THC | Behavioral Effects | 1 mg/kg | Functional half-life of ~2 hours for antagonism | [16] |
| Rimonabant | Rats (diet-induced obese) | Rimonabant (as treatment) | Body Weight | 3, 10 mg/kg PO | Significant reduction in body weight, fully accounted for by reduced food intake | [6] |
| Cannabidiol (CBD) | Mice | WIN55,212-2 | Catalepsy | 5, 15, 30, 60 mg/kg, ip | Dose-dependent attenuation of catalepsy | [8][9] |
| Cannabidiol (CBD) | Mice | Oxycodone (withdrawal) | Gastrointestinal Symptoms | 10, 30, 100 mg/kg, ip | Dose-dependent reduction | [17] |
| Cannabidiol (CBD) | Mice | TMEV Infection | Seizures | 180 mg/kg | Significant reduction in seizure frequency and severity | [11] |
| D1 & D2 Dopamine Agonists | Mice | Levonantradol | Motor Dysfunction | Not Specified | Attenuated motor dysfunction | [10] |
Experimental Protocols
1. Catalepsy Bar Test
-
Apparatus: A horizontal bar (0.7-0.9 cm in diameter) is placed at a height of 3-8 cm above a flat surface.[18]
-
Procedure:
-
Gently place the animal's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the animal is returned to its home cage.
-
-
Data Analysis: The latency to descend is recorded. A significant increase in latency compared to vehicle-treated animals indicates catalepsy.
2. Body Temperature Monitoring
-
Method 1: Rectal Probe:
-
Gently restrain the animal.
-
Lubricate a rectal thermometer probe with a non-irritating, water-soluble lubricant.
-
Insert the probe approximately 2-3 cm into the rectum of a mouse or 4-5 cm for a rat.
-
Wait for the temperature reading to stabilize before recording. Note: This method can induce stress and transiently increase body temperature.[15]
-
-
Method 2: Infrared Thermometry:
-
Hold the mouse by the nape of the neck and tail to expose the lower abdomen.
-
Position the infrared thermometer sensor 2-5 mm away from the abdominal surface.
-
Record the temperature reading. Note: Surface temperature is typically lower than core body temperature, but changes in temperature can be reliably tracked.[19][20]
-
-
Method 3: Implantable Telemetry:
-
Surgically implant a telemetry device according to the manufacturer's instructions.
-
Allow for a post-operative recovery period.
-
The device will continuously transmit core body temperature data to a receiver. This is the most accurate and least stressful method for continuous monitoring.
-
3. Seizure Scoring (Modified Racine Scale)
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
Procedure: After administration of Levonantradol, observe the animal continuously for a defined period (e.g., 30-60 minutes) and record the highest seizure stage reached.
4. Respiratory Function Assessment (Whole-Body Plethysmography)
-
Apparatus: A whole-body plethysmograph chamber connected to a transducer and data acquisition system.
-
Procedure:
-
Calibrate the plethysmograph according to the manufacturer's instructions.
-
Place the animal in the chamber and allow for an acclimatization period.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation).
-
Administer Levonantradol and return the animal to the chamber.
-
Record respiratory parameters at specified time points post-administration.
-
-
Data Analysis: Compare post-treatment respiratory parameters to baseline values to quantify the degree of respiratory depression.[1][2][4][5]
Visualizations
References
- 1. CB 1 Cannabinoid Receptor Agonists Induce Acute Respiratory Depression in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Analysis of the respiratory effects of cannabinoids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CB1 cannabinoid receptor agonists induce acute respiratory depression in awake mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cannabinoid CB1 receptor inverse agonist, rimonabant, modifies body weight and adiponectin function in diet-induced obese rats as a consequence of reduced food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single and combined effects of plant‐derived and synthetic cannabinoids on cognition and cannabinoid‐associated withdrawal signs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. grants.nih.gov [grants.nih.gov]
- 11. Cannabidiol reduces seizures following CNS infection with Theiler's murine encephalomyelitis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rimonabant Eliminates Responsiveness to Workload Changes in a Time-Constrained Food-Reinforced Progressive Ratio Procedure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Levonantradol - Wikipedia [en.wikipedia.org]
- 15. Procedure of rectal temperature measurement affects brain, muscle, skin and body temperatures and modulates the effects of intravenous cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonism of Δ9-THC induced behavioral effects by rimonabant: time-course studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cannabidiol Reduced the Severity of Gastrointestinal Symptoms of Opioid Withdrawal in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Technical Support Center: Refinement of Levonantradol Hydrochloride Synthesis for Higher Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Levonantradol Hydrochloride for higher purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction in one or more steps. | Ensure anhydrous conditions, especially during the formation of the dibenzopyran ring. Use of a drying agent like anhydrous magnesium sulfate (B86663) or molecular sieves can be beneficial.[1] Optimize reaction times and temperatures for each step. |
| Side reactions leading to the formation of byproducts. | Control the reaction temperature closely, as higher temperatures can favor the formation of isomers and degradation products. Use of a Lewis acid catalyst in the presence of a molecular sieve can improve selectivity and yield in cyclization reactions.[2] | |
| Loss of product during purification. | Optimize recrystallization solvent systems to maximize crystal recovery. In chromatographic purification, ensure proper column packing and elution gradient to minimize band broadening and product loss. | |
| Presence of Isomeric Impurities (e.g., Δ⁸-THC analogs) | Acid-catalyzed cyclization can lead to the formation of various isomers. | Use a milder Lewis acid catalyst for the cyclization step. Purification by Simulated Moving Bed (SMB) chromatography or preparative HPLC with a suitable chiral stationary phase can effectively separate stereoisomers.[3] |
| Inadequate purification. | Employ chiral HPLC for the final purification step. Polysaccharide-based chiral stationary phases have shown good performance in separating cannabinoid isomers.[4] Multiple recrystallization cycles may be necessary to remove trace impurities.[5] | |
| Incomplete Crystallization or Oiling Out | Improper solvent choice for recrystallization. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Screen a variety of solvents or solvent mixtures to find the optimal conditions. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[5] | |
| Presence of significant impurities inhibiting crystal lattice formation. | Perform a preliminary purification step, such as flash chromatography, before the final recrystallization. | |
| Broad or Tailing Peaks in HPLC Analysis | Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved in the mobile phase before injection. Adjust the mobile phase composition to improve solubility. |
| Secondary interactions with the stationary phase. | Add a small amount of a modifier, such as trifluoroacetic acid (TFA), to the mobile phase to improve peak shape, especially for acidic or basic compounds.[4] | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inaccurate Purity Assessment by NMR | Overlapping signals from impurities and the main compound. | Use a high-field NMR spectrometer (e.g., 800 MHz) for better signal dispersion.[7] Two-dimensional NMR techniques (e.g., COSY, HSQC) can help in resolving overlapping signals and identifying impurities. |
| Presence of residual solvents. | Ensure the sample is thoroughly dried under vacuum before NMR analysis. The presence of residual solvents can interfere with the integration of proton signals used for quantification. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring high stereochemical purity of Levonantradol?
A1: The most critical step is the final purification, which must be capable of separating the desired (-)-enantiomer from other stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.[4] The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation of the enantiomers.
Q2: How can I identify the impurities present in my crude this compound sample?
A2: A combination of analytical techniques is recommended for impurity profiling. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, can elucidate the structure of the impurities.[7][8] Co-injection with synthesized potential impurities in an HPLC system can confirm their identity.[8]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: While specific solvent systems for this compound are not extensively published, for similar cannabinoid compounds, non-polar solvents like pentane (B18724) or heptane, often in combination with a more polar co-solvent, are used.[9] The selection of an appropriate solvent requires experimental screening to find a system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[6][10]
Q4: What are the key parameters to optimize in a chiral HPLC method for Levonantradol purification?
A4: The key parameters to optimize include:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for cannabinoid separations.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography. The ratio of these solvents significantly impacts retention and resolution.
-
Flow Rate: Optimizing the flow rate can improve peak resolution and reduce analysis time.
-
Temperature: Column temperature can influence enantioselectivity.
Q5: Can I use Gas Chromatography (GC) for the purity analysis of this compound?
A5: GC can be used, but it requires derivatization of the hydroxyl groups to prevent thermal degradation in the injector port. HPLC is generally the preferred method as it allows for direct analysis without derivatization.[9][11]
Experimental Protocols
A detailed, multi-step synthesis of Levonantradol has been described.[12][13] The following is a generalized protocol for the final purification stages:
Preparative Chiral HPLC Purification
-
Column: A polysaccharide-based chiral stationary phase column suitable for preparative scale separations.
-
Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio should be optimized based on analytical scale separations to achieve baseline resolution of the enantiomers.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase at a concentration that avoids column overload.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peak of the desired (-)-enantiomer.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified Levonantradol.
Final Recrystallization
-
Solvent Selection: Based on solubility tests, select a solvent or a binary solvent system in which the purified Levonantradol has high solubility at the solvent's boiling point and low solubility at 0-4 °C.
-
Dissolution: Dissolve the purified Levonantradol from the HPLC step in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod to induce crystallization.
-
Crystallization: Once crystallization begins, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under high vacuum to a constant weight.[5][14]
Purity and Yield Data
The following table summarizes typical purity and yield data for cannabinoid synthesis and purification, which can serve as a benchmark for the refinement of this compound synthesis.
| Purification Method | Compound | Purity Achieved | Yield | Reference |
| Crystallization | (-)-trans-Cannabidiol (CBD) | >99% | 41% (overall synthesis) | [3] |
| Simulated Moving Bed (SMB) Chromatography | Dronabinol (B3416174) | >95% | Not specified | [3] |
| Preparative SFC (chiral and achiral steps) | (–)-Δ⁹-THC | >99% enantiomeric purity | Not specified | |
| Active Carbon Treatment and Crystallization | Δ⁹-THC acid | 98% | Not specified | [9] |
Visualizations
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8324408B2 - Method for the preparation of dronabinol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Delta-8 Tetrahydrocannabinol Product Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. mt.com [mt.com]
- 11. mdpi.com [mdpi.com]
- 12. Levonantradol - Wikipedia [en.wikipedia.org]
- 13. This compound, NSC-331615, CP-50556-1-药物合成数据库 [drugfuture.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Strategies to mitigate Levonantradol Hydrochloride-induced CNS toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address Central Nervous System (CNS) toxicity associated with Levonantradol (B1675165) Hydrochloride during experimental procedures.
Introduction to Levonantradol Hydrochloride
Levonantradol is a potent synthetic cannabinoid analog of dronabinol (B3416174) (THC) that is approximately 30 times more potent than THC.[1] It functions as a full agonist at both CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.[1] The activation of CB1 receptors, which are abundant in the CNS, leads to decreased calcium conductance and increased potassium conductance, thereby modulating synaptic transmission.[1] While it has demonstrated efficacy as an antiemetic and analgesic, its use is often accompanied by a range of CNS side effects.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo and in vitro experiments involving this compound.
Q1: My animal models are exhibiting excessive sedation, ataxia, and motor incoordination after Levonantradol administration. How can I mitigate these effects to continue my study?
A1: These are common dose-dependent side effects of potent CB1 agonists like Levonantradol.[1][4] Consider the following strategies:
-
Dose Adjustment: The most straightforward approach is to perform a dose-response study to identify the minimum effective dose for your desired therapeutic effect (e.g., analgesia) with the least CNS impairment. Cannabinoids can have dual neuroprotective and neurotoxic effects depending on the dose.[5][6]
-
Pharmacological Antagonism: Co-administration of a selective CB1 receptor antagonist can reverse these effects. Studies have shown that antagonists like AM251 can prevent cannabinoid-induced seizures and respiratory depression in mice.[7][8][9] It is crucial to titrate the antagonist dose carefully to avoid completely negating the primary effects of Levonantradol under investigation.
-
Supportive Care: For acute, severe reactions, ensure the animal has easy access to food and water and is housed in a safe environment to prevent injury from falls or incoordination.
Q2: I've observed seizure-like activity and hyperreflexia in my rodent models at higher doses of Levonantradol. What is the underlying mechanism and how can this be managed experimentally?
A2: Seizures are a known, though less common, adverse effect of high-dose synthetic cannabinoids.[8][9] The mechanism is believed to be mediated by the overstimulation of CB1 receptors.[8]
-
Mechanism: Intense CB1 receptor activation can disrupt the normal balance of excitatory and inhibitory neurotransmission in the brain, leading to hyperexcitability and seizures.
-
Experimental Management:
-
Immediate Dose Reduction: Cease administration of the high dose immediately.
-
Antagonist Administration: As a rescue intervention, administration of a CB1 antagonist like AM251 has been shown to prevent seizures induced by synthetic cannabinoids.[8]
-
Benzodiazepines: In a clinical setting, benzodiazepines are used to manage agitation and seizures from synthetic cannabinoid overdose.[10][[“]][12] This could be adapted for an experimental protocol if ethically approved, but may introduce confounding variables.
-
Q3: My in vitro neuronal cultures (e.g., SH-SY5Y, primary neurons) show decreased viability after treatment with Levonantradol. How can I investigate and potentially mitigate this neurotoxicity?
A3: In vitro neurotoxicity can be triggered by various factors, including the cellular state.[13]
-
Assess Apoptosis: High concentrations of cannabinoids can induce apoptosis. You can measure this by assaying for caspase-3 activity, which has been shown to increase in neuronal cell lines exposed to cannabinoid agonists under stress conditions.[13]
-
Evaluate Oxidative Stress: Synthetic cannabinoids can induce oxidative stress in neuronal cell lines.[14] Measure reactive oxygen species (ROS) levels to determine if this is a contributing factor.
-
Control for Culture Conditions: The toxic or protective effects of cannabinoids can depend on the state of the cells. Cells under stress (e.g., serum/glucose deprivation) are more susceptible to cannabinoid-induced toxicity, whereas differentiating cells may show enhanced viability.[13] Ensure your culture conditions are optimal and consistent.
-
Consider Cannabidiol (CBD) Co-treatment: Some research suggests that CBD may ameliorate certain adverse effects of THC-like compounds, potentially by acting as an allosteric modulator at the CB1 receptor.[15][16] A co-treatment experiment with non-psychoactive CBD could be explored.
Frequently Asked Questions (FAQs)
What are the most common CNS side effects of Levonantradol observed in research? In humans, common side effects include dry mouth, drowsiness, dizziness, altered perception, mild sedation, and lack of concentration.[1][2][17] Psychic side effects such as decreased vigilance, altered sense of time, and depersonalization have also been reported.[2] In animal models (rodents and primates), observed effects include sedation, ptosis (drooping eyelid), ataxia, dysphoria, memory impairment, and motor incoordination.[1][4]
How does the potency of Levonantradol compare to THC? Levonantradol is a highly potent synthetic cannabinoid, estimated to be around 30 times more potent than Δ9-tetrahydrocannabinol (THC).[1]
What is the primary mechanism of Levonantradol-induced CNS toxicity? The CNS effects are primarily mediated by its action as a potent, full agonist at the CB1 cannabinoid receptor.[1][18][19] Overstimulation of these receptors throughout the CNS disrupts normal neurotransmitter function, leading to the observed toxicities.[12]
Are the CNS effects of Levonantradol reversible? Yes. The acute CNS effects are transient and their duration is related to the drug's half-life. Tolerance to these effects can also develop with repeated administration.[4] In cases of overdose or severe reaction, pharmacological intervention with a CB1 antagonist can reverse the effects.[8][20]
Data Presentation
Table 1: Summary of Levonantradol-Induced CNS Adverse Effects
| Species | Adverse Effect | Reference |
| Human | Drowsiness, Dizziness, Sedation | [1][2][17] |
| Altered Perception, Lack of Concentration | [1][2] | |
| Psychic Effects (e.g., Depersonalization) | [2] | |
| Dry Mouth, Hypotension | [1][2] | |
| Non-Human Primate | Ptosis, Sedation, Ataxia | [1][4] |
| Rodent | Dysphoria, Memory Impairment | [1] |
| Motor Incoordination, Disorientation | [1] | |
| Seizures (at high doses) | [8][9] |
Table 2: Potential Pharmacological Interventions for Mitigating CNS Toxicity
| Agent | Mechanism of Action | Potential Mitigating Effect | Experimental Model | Reference |
| AM251 | Selective CB1 Receptor Antagonist | Reversal of motor incoordination, seizures, respiratory depression | Mouse | [7][8] |
| Benzodiazepines | GABA-A Receptor Positive Allosteric Modulator | Management of agitation and seizures | Human (clinical) | [10][[“]] |
| Antipsychotics (e.g., Olanzapine) | Dopamine/Serotonin Receptor Antagonist | Management of persistent psychosis | Human (clinical) | [10][12] |
| Cannabidiol (CBD) | Negative Allosteric Modulator of CB1 Receptor | Potential reversal of neurotoxic effects | Pre-clinical | [[“]][15] |
Experimental Protocols
Protocol 1: In Vivo Assessment and Mitigation of CNS Side Effects in Rodents
-
Animal Model: Male CD-1 or C57BL/6 mice.
-
Levonantradol Administration: Administer Levonantradol via intraperitoneal (IP) injection. Perform a dose-response study (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to establish dose-dependent effects.
-
Behavioral Assessment (The "Tetrad" Test): At 30-60 minutes post-injection, assess for the classic cannabinoid tetrad of effects:
-
Hypothermia: Measure rectal temperature.
-
Analgesia: Use the tail-flick or hot-plate test.
-
Catalepsy: Use the bar test to measure the time the animal remains in an imposed posture.
-
Hypoactivity: Measure locomotor activity in an open field test.
-
-
Mitigation Strategy:
-
Select a dose of Levonantradol that produces significant CNS side effects.
-
In a separate cohort, pre-treat animals with the CB1 antagonist AM251 (e.g., 1-5 mg/kg, IP) 15-30 minutes prior to Levonantradol administration.
-
Repeat the behavioral assessments and compare the results to the group that received Levonantradol alone. A successful mitigation will show a reduction in hypothermia, catalepsy, and hypoactivity.
-
Protocol 2: In Vitro Neuronal Viability Assay Using a Human Cell Line
-
Cell Line: Human neuroblastoma SH-SY5Y cells, differentiated to a neuronal phenotype (e.g., using retinoic acid).
-
Experimental Setup: Plate differentiated SH-SY5Y cells in 96-well plates.
-
Treatment:
-
Expose cells to increasing concentrations of Levonantradol (e.g., 1 nM to 10 µM) for 24-48 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., staurosporine).
-
To test mitigation, include co-treatment groups with a CB1 antagonist or other potential protective agents.
-
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and read the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.
-
LDH Release Assay: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium. An increase in LDH indicates cell membrane damage and cytotoxicity.
-
-
Data Analysis: Calculate the IC50 value for Levonantradol-induced toxicity. Compare viability in the mitigation groups to the Levonantradol-only groups.
Mandatory Visualizations
References
- 1. Levonantradol - Wikipedia [en.wikipedia.org]
- 2. Clinical experience with this compound in the prevention of cancer chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levonantradol: a synthetic cannabinoid in the treatment of severe chemotherapy-induced nausea and vomiting resistant to conventional anti-emetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral Effects of Levonantradol and Nantradol in the Rhesus Monkey | Scilit [scilit.com]
- 5. The dual neuroprotective-neurotoxic profile of cannabinoid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dual neuroprotective–neurotoxic profile of cannabinoid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparison of the Neurotoxic and Seizure-Inducing Effects of Synthetic and Endogenous Cannabinoids with Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on "tetrad", sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. Cannabinoid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dual Neuroprotective and Neurotoxic Effects of Cannabinoid Drugs in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. psychiatrictimes.com [psychiatrictimes.com]
- 16. researchgate.net [researchgate.net]
- 17. Antiemetic efficacy of levonantradol compared to delta-9-tetrahydrocannabinol for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. qeios.com [qeios.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Levonantradol Hydrochloride and Dronabinol for Chemotherapy-Induced Nausea and Vomiting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Levonantradol (B1675165) Hydrochloride and Dronabinol (B3416174), two cannabinoid-based compounds investigated for the management of chemotherapy-induced nausea and vomiting (CINV). This analysis is supported by available clinical data and focuses on efficacy, side effect profiles, and underlying mechanisms of action.
At a Glance: Levonantradol vs. Dronabinol
| Feature | Levonantradol Hydrochloride | Dronabinol (delta-9-tetrahydrocannabinol) |
| Administration | Intramuscular | Oral |
| Potency | Approximately 30 times more potent than THC[1] | Standard cannabinoid agonist |
| Antiemetic Efficacy | Appears to be at least as effective as Dronabinol[1][2] | Established antiemetic for CINV[3][4] |
| Key Side Effects | Drowsiness, dizziness, sedation, psychic effects[1][2][5] | Drowsiness, dizziness, euphoria, paranoid reactions[1][2][6][7] |
Efficacy in Controlling CINV: A Head-to-Head Comparison
A key double-blind, crossover clinical trial directly compared the antiemetic efficacy of intramuscular levonantradol with oral dronabinol in 26 patients undergoing emetogenic cancer chemotherapy. The results of this study are summarized below.[1][2]
| Efficacy Outcome | This compound (1 mg IM q4h) | Dronabinol (15 mg PO q4h) | P-value |
| Patients with No Nausea | 28% | 28% | N/A |
| Median Number of Emetic Episodes | 2.0 | 3.0 | 0.06 |
These findings suggest that levonantradol is at least as effective as dronabinol in managing CINV. Notably, levonantradol is the only one of the two available for parenteral use.[1][2] Other studies and meta-analyses have also supported the efficacy of both cannabinoids in controlling CINV when compared to placebo or other antiemetics.[8][9]
Side Effect Profiles
The side effect profiles of both agents are a critical consideration in their clinical application. The aforementioned comparative study provides quantitative data on the incidence of adverse effects.
| Side Effect Profile | This compound | Dronabinol |
| Overall Incidence of Side Effects | 91.7% | 97.3% |
| Most Common Side Effects | Drowsiness, Dizziness | Drowsiness, Dizziness |
| Discontinuation Due to Side Effects | 13.9% | 21.6% |
While both drugs are generally well-tolerated, they are associated with a high incidence of central nervous system effects.[1][2] Other reported side effects for levonantradol include sedation and psychic effects such as altered sense of timing and body image distortions.[5] Dronabinol's side effect profile also includes euphoria, paranoid reactions, and abnormal thinking.[6][7]
Mechanism of Action: Cannabinoid Receptor Signaling
Both levonantradol and dronabinol exert their antiemetic effects primarily through the activation of cannabinoid receptors, CB1 and CB2.[10][11] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The activation of CB1 receptors, which are abundant in the central nervous system, is thought to play a crucial role in the antiemetic effects of cannabinoids.[11]
Caption: Cannabinoid Receptor Signaling Pathway for Antiemesis.
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting clinical data.
Key Comparative Study: Levonantradol vs. Dronabinol
-
Study Design: This was a double-blind, crossover study. In a crossover design, each patient serves as their own control by receiving both treatments being compared at different times.[1][2][12]
-
Participants: The study included 26 patients who were receiving emetogenic cancer chemotherapy.[1][2]
-
Interventions:
-
Outcome Measures:
It is important to note that while the abstract provides these key details, the full study protocol, including specific patient characteristics and the types of chemotherapy regimens, was not available for this review.
General Methodology for Antiemetic Clinical Trials
For the target audience, it is also valuable to understand the general principles of designing robust antiemetic clinical trials.
Caption: General Workflow of a Randomized, Double-Blind Antiemetic Clinical Trial.
Conclusion
Both levonantradol and dronabinol have demonstrated efficacy in the management of chemotherapy-induced nausea and vomiting. The available head-to-head data suggest that intramuscular levonantradol is at least as effective as oral dronabinol. The choice between these agents may be influenced by the desired route of administration and the specific side effect profile. Further well-designed clinical trials with detailed protocols are warranted to fully elucidate the comparative effectiveness and safety of these and other cannabinoid-based therapies in the context of modern antiemetic regimens.
References
- 1. Antiemetic efficacy of levonantradol compared to delta-9-tetrahydrocannabinol for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor mechanism and antiemetic activity of structurally diverse cannabinoids against radiation-induced emesis in the Least shrew - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. cannabisevidence.org [cannabisevidence.org]
- 5. Dronabinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antiemetic efficacy of levonantradol compared to delta-9-tetrahydrocannabinol for chemotherapy-induced nausea and vomiting. | Semantic Scholar [semanticscholar.org]
- 7. azmedmj.com [azmedmj.com]
- 8. Double-blind crossover study of the antiemetic efficacy of high-dose dexamethasone versus high-dose metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antiemetic efficacy of dexamethasone. Randomized, double-blind, crossover study with prochlorperazine in patients receiving cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lorazepam: a randomized, double-blind, crossover study of a new antiemetic in patients receiving cytotoxic chemotherapy and prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Double-blind crossover study: Significance and symbolism [wisdomlib.org]
Comparative Efficacy of Levonantradol Hydrochloride and Other Synthetic Cannabinoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Levonantradol Hydrochloride against other synthetic cannabinoids, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Levonantradol, a synthetic cannabinoid analog of dronabinol, has demonstrated notable antiemetic and analgesic properties.[1][2][3][4] Developed by Pfizer in the 1980s, it is recognized for its high potency, estimated to be around 30 times that of delta-9-tetrahydrocannabinol (THC).[2][5] This guide delves into the comparative efficacy of Levonantradol, primarily focusing on its performance against Dronabinol (synthetic THC) and Nabilone (B1677615), two other widely recognized synthetic cannabinoids used in clinical practice.
Quantitative Comparison of Cannabinoid Receptor Binding and Functional Activity
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) | Notes |
| This compound | CB1 | Data not available | Data not available | Characterized as a full CB1 receptor agonist.[5] |
| CB2 | Data not available | Data not available | Activates CB2 receptors.[1][3] | |
| Dronabinol (Δ⁹-THC) | CB1 | ~40-60 | ~37 | Partial agonist. |
| CB2 | ~3-40 | ~4.6 | Partial agonist. | |
| Nabilone | CB1 | ~1.95 | ~2.1 | Agonist. |
| CB2 | ~2.93 | Data not available | Agonist. |
Note: The Ki and EC50 values can vary between different studies and experimental conditions. The data presented here is a representative range from available literature.
Comparative Clinical Efficacy: Antiemetic Properties
Clinical trials have primarily focused on the antiemetic effects of these compounds in the context of chemotherapy-induced nausea and vomiting (CINV). A systematic review of 30 randomized trials involving 1,366 patients compared the efficacy of cannabinoids, including one study on intramuscular Levonantradol, 13 on Dronabinol, and 16 on Nabilone, against placebo or other antiemetics.[6][7]
The review concluded that cannabinoids, as a class, were more effective than conventional antiemetics.[6] However, when analyzed individually, the antiemetic efficacy of Nabilone and Levonantradol compared to controls was not found to be statistically significant in this particular meta-analysis, whereas Dronabinol did show a statistically significant advantage.[8][9] It is important to note that the single study on Levonantradol may have limited the statistical power of this specific comparison.
Another study directly comparing the antiemetic activity of N-methyllevonantradol (a derivative of Levonantradol) and Nabilone in cisplatin-treated cats demonstrated that both cannabinoids evinced dose-dependent antiemetic activity.[10]
Experimental Protocols
The determination of binding affinity and functional efficacy of synthetic cannabinoids relies on established in vitro pharmacological assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Principle: This assay measures the ability of an unlabeled test compound (e.g., Levonantradol) to compete with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to cannabinoid receptors (CB1 or CB2) in a prepared cell membrane suspension.
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or animal brain tissue.
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the agonist-induced activation of G-proteins coupled to the cannabinoid receptors, providing an indication of the compound's efficacy (EC50).
Principle: In the inactive state, the G-protein α-subunit is bound to GDP. Upon agonist binding to the receptor, a conformational change facilitates the exchange of GDP for GTP on the Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of G-protein activation by the agonist.
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the cannabinoid receptor are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the test agonist (e.g., Levonantradol) in the presence of GDP and a constant concentration of [³⁵S]GTPγS.
-
Reaction Termination: After a specific incubation period, the reaction is terminated by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes involved, the following diagrams are provided.
Caption: Cannabinoid Receptor (CB1) Signaling Pathway.
Caption: Experimental Workflow for Comparative Cannabinoid Efficacy.
References
- 1. Facebook [cancer.gov]
- 2. labshake.com [labshake.com]
- 3. Levonantradol [chemeurope.com]
- 4. qeios.com [qeios.com]
- 5. Levonantradol - Wikipedia [en.wikipedia.org]
- 6. ukcia.org [ukcia.org]
- 7. Cannabinoids for control of chemotherapy induced nausea and vomiting: quantitative systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dronabinol for chemotherapy-induced nausea and vomiting unresponsive to antiemetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic use of Cannabis sativa on chemotherapy-induced nausea and vomiting among cancer patients: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antiemetic activity of N-methyllevonantradol and nabilone in cisplatin-treated cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the analgesic efficacy of Levonantradol Hydrochloride against a placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of Levonantradol (B1675165) Hydrochloride against a placebo, drawing on available clinical data. Levonantradol, a synthetic cannabinoid analog, has been investigated for its pain-relieving properties. This document summarizes the quantitative findings from key clinical trials, details the experimental methodologies employed, and illustrates the underlying signaling pathways.
Quantitative Data Summary
The analgesic efficacy of Levonantradol Hydrochloride has been evaluated in placebo-controlled clinical trials. Below are summaries of the key findings from two notable studies.
Table 1: Analgesic Efficacy of Levonantradol vs. Placebo in Postoperative and Trauma Pain (Jain et al., 1981) [1]
| Treatment Group | Number of Patients | Analgesic Effect vs. Placebo | Statistical Significance (p-value) |
| Levonantradol (1.5, 2.0, 2.5, or 3.0 mg, IM) | 40 | Significant | < 0.05 |
| Placebo | 16 | - | - |
Note: While the study demonstrated a significant analgesic effect, specific pain scores (e.g., on a Visual Analog Scale) were not available in the reviewed literature. No significant dose-response relationship was observed.[1]
Table 2: Adverse Effects of Levonantradol vs. Placebo (Jain et al., 1981) [1]
| Treatment Group | Number of Patients | Patients Reporting One or More Side Effects | Percentage of Patients with Side Effects | Most Frequent Adverse Effect | Other Reported Adverse Effects |
| Levonantradol (1.5 - 3.0 mg, IM) | 40 | 23 | 57% | Drowsiness | Dry mouth, dizziness, "weird dreams," mild hallucinations, nervousness, apprehension, and confusion |
| Placebo | 16 | 2 | 12.5% | Not Specified | Not Specified |
Table 3: Analgesic Efficacy of Levonantradol vs. Placebo in Post-Renal Surgery Pain (Guillaud et al., 1983)
| Treatment Group | Number of Patients | Analgesic Effect vs. Placebo |
| Levonantradol (1 and 2 mg, IM) | 100 (total) | No significant difference |
| Placebo |
Note: Specific quantitative data for pain scores and adverse effects for this study were not available in the reviewed literature.
Experimental Protocols
The methodologies employed in the key clinical trials form the basis for understanding the validity of the results.
Jain et al. (1981) Study Protocol [1]
-
Study Design: This was a double-blind, placebo-controlled clinical trial.[1]
-
Participants: The study included 56 patients experiencing moderate to severe postoperative or trauma-related pain.[1]
-
Intervention: Patients received a single intramuscular (IM) injection of either this compound at doses of 1.5, 2.0, 2.5, or 3.0 mg, or a placebo.[1]
-
Primary Outcome: The primary outcome was the assessment of the analgesic effect of Levonantradol compared to placebo.[1]
-
Adverse Effect Monitoring: The incidence and nature of any side effects were recorded for both the Levonantradol and placebo groups.[1]
Signaling Pathway of Levonantradol
Levonantradol exerts its analgesic effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.[2] The activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling. There is also evidence suggesting an interaction with the prostaglandin (B15479496) synthesis pathway.
Caption: Levonantradol's signaling pathway leading to analgesia.
Experimental Workflow
The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial designed to assess the analgesic efficacy of a compound like Levonantradol.
Caption: Workflow of a placebo-controlled analgesia trial.
References
Head-to-head comparison of Levonantradol Hydrochloride and THC in receptor binding assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Levonantradol Hydrochloride and Δ⁹-Tetrahydrocannabinol (THC) in receptor binding assays, focusing on their interactions with the cannabinoid receptors CB1 and CB2. The information presented is intended to support research and drug development efforts in the field of cannabinoid pharmacology.
Quantitative Data Summary
The binding affinities of this compound and THC for human cannabinoid receptors CB1 and CB2 are summarized below. The data, presented as inhibition constants (Ki), are compiled from multiple independent studies. It is important to note that absolute Ki values can vary between different experimental setups. Therefore, this table should be used for comparative purposes, acknowledging the potential for inter-assay variability.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |
| This compound | CB1 | 0.31 | [1] |
| CB2 | 0.47 | [1] | |
| Δ⁹-Tetrahydrocannabinol (THC) | CB1 | 5.0 - 40.7 | [1] |
| CB2 | 3.1 - 36.4 | [1] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
The data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized, detailed methodology that reflects the common protocols used in the cited research.
Competitive Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are cultured. These cells are stably transfected to express high levels of either the human CB1 or CB2 receptor.
-
Homogenization: The cultured cells are harvested and subjected to homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate undergoes centrifugation at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
-
Resuspension and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
2. Binding Assay:
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA at a pH of 7.4.
-
Reaction Mixture: The assay is conducted in 96-well plates. Each well contains the cell membrane preparation (providing the receptors), a fixed concentration of a radioligand (e.g., [³H]CP55,940, a potent synthetic cannabinoid agonist), and varying concentrations of the unlabeled competitor ligand (this compound or THC).
-
Incubation: The plates are incubated, typically for 60-90 minutes at 30°C, with gentle agitation to allow the binding reaction to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. This process separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Detection and Data Analysis:
-
Scintillation Counting: The radioactivity retained on the dried filters is measured using a liquid scintillation counter.
-
Determination of IC50: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand. A non-linear regression analysis is used to determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculation of Ki: The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist like Levonantradol or THC, they initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase through the activation of Gi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.
Caption: Cannabinoid Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
Comparative Analysis of Analytical Methods for the Quantification of Levonantradol Hydrochloride
A guide for researchers and drug development professionals on the cross-validation and performance of analytical techniques for the synthetic cannabinoid, Levonantradol Hydrochloride.
This guide provides a comparative overview of validated analytical methodologies applicable to the quantification of this compound, a potent synthetic cannabinoid. While a direct cross-validation study for this specific analyte is not publicly available, this document compiles and compares data from various validated methods for synthetic cannabinoids, offering a valuable resource for selecting an appropriate analytical technique for research, quality control, and pharmacokinetic studies. The primary methods discussed are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Summary of Method Performance
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the key validation parameters for different chromatographic methods used for the analysis of synthetic cannabinoids, providing a benchmark for the expected performance for this compound analysis.
| Validation Parameter | HPLC-MS/MS Method 1 | HPLC-MS/MS Method 2 | GC-MS Method |
| Linearity Range | 2.5 - 500 ng/mL[1][2] | LOQ - 100 ng/mL[3] | 0.2 - 2 µg/mL[4] |
| Limit of Detection (LOD) | 1 ng/mL[1][2] | Not explicitly stated | 0.01 µg/mL[4] |
| Limit of Quantitation (LOQ) | 2.5 ng/mL[1][2] | Not explicitly stated | 0.2 µg/mL[4] |
| Accuracy (% of Target) | 90.5 - 112.5%[1][2] | Not explicitly stated | Not explicitly stated |
| Precision (% RSD) | 3 - 14.7%[1][2] | CV < 20%[3] | Not explicitly stated |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for the successful implementation and adaptation of analytical methods. Below are the methodologies for HPLC-MS/MS and GC-MS as applied to the analysis of synthetic cannabinoids.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This technique offers high sensitivity and selectivity, making it suitable for the determination of trace levels of analytes in complex matrices such as biological fluids.
Sample Preparation (for Oral Fluid):
Chromatographic Conditions:
-
Column: Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm)[1][2]
-
Mobile Phase: 0.1% formic acid in water and acetonitrile[1][2]
-
Flow Rate: Not explicitly stated
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For cannabinoids, derivatization is often required to improve their thermal stability and chromatographic behavior.
Sample Preparation (for Cannabis Oil):
-
10 µL of cannabis oil is used for sample preparation.[4]
-
Analytes are derivatized through silylation.[4]
Chromatographic Conditions:
-
Column: Specific column details not provided in the search results.
-
Carrier Gas: Helium or Hydrogen are commonly used for cannabinoid analysis.[5]
-
Temperature Program: A temperature gradient is typically employed to separate the analytes.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Detection: Full scan or Selected Ion Monitoring (SIM)
Visualizing the Workflow: From Sample to Result
The following diagrams illustrate the typical workflows for analytical method validation and sample analysis, providing a clear visual representation of the processes involved.
References
- 1. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic and Spectroscopic Analyses of Cannabinoids: A Narrative Review Focused on Cannabis Herbs and Oily Products | MDPI [mdpi.com]
A Comparative Analysis of Levonantradol Hydrochloride and Nabilone for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Levonantradol (B1675165) Hydrochloride and Nabilone (B1677615), two synthetic cannabinoids with therapeutic applications in managing chemotherapy-induced nausea and vomiting (CINV) and analgesia. This document synthesizes available experimental data to facilitate an objective evaluation of their respective pharmacological profiles.
Overview and Mechanism of Action
Both Levonantradol and Nabilone are synthetic analogues of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] Their therapeutic effects are primarily mediated through their interaction with the endocannabinoid system, specifically as agonists at the cannabinoid receptors CB1 and CB2.[1][2]
Levonantradol Hydrochloride is a potent synthetic cannabinoid that acts as an agonist at both CB1 and CB2 receptors.[1] The activation of CB1 receptors in the central nervous system is believed to be responsible for its antiemetic and analgesic properties.[1]
Nabilone is also a synthetic cannabinoid and a racemic mixture that acts as an agonist at CB1 and CB2 receptors.[2][3] Its interaction with the CB1 receptor in the central nervous system is thought to mediate its antiemetic effects.[3]
Signaling Pathway of Cannabinoid Receptor Agonists
The binding of agonists like Levonantradol and Nabilone to CB1/CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates an intracellular signaling cascade. This cascade typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels.
Comparative Efficacy
Direct head-to-head clinical trials comparing Levonantradol and Nabilone are limited. However, a systematic review published in 2001 analyzed 30 studies on cannabinoids for CINV, which included 16 studies on nabilone and one on levonantradol.[3] The review concluded that cannabinoids were more effective than both active comparators (prochlorperazine, metoclopramide, etc.) and placebo in reducing vomiting and nausea.[3]
Chemotherapy-Induced Nausea and Vomiting (CINV)
Nabilone: Multiple studies have demonstrated the efficacy of Nabilone in treating CINV. For instance, in a crossover study against prochlorperazine (B1679090), a significantly higher percentage of patients experienced complete or partial relief from nausea and vomiting with Nabilone.[4]
Levonantradol: A study comparing intramuscular levonantradol to oral delta-9-tetrahydrocannabinol (THC) for CINV found that 28% of patients on either drug experienced no nausea. The median number of emetic episodes was lower with levonantradol (2.0) compared to THC (3.0), though this difference was not statistically significant (P = 0.06).[5]
| Feature | This compound | Nabilone |
| Indication | Investigational for CINV and analgesia | Approved for refractory CINV |
| Efficacy in CINV | At least as effective as THC[5] | Superior to prochlorperazine and placebo[3][4] |
Analgesia
Both compounds have been investigated for their analgesic properties.
Nabilone: Studies have shown mixed results for Nabilone in chronic pain management. Some patients report subjective improvement in pain intensity and beneficial effects on sleep.[6]
Levonantradol: It has shown analgesic effects in preclinical and clinical studies.[1]
Pharmacokinetic Profiles
| Parameter | This compound | Nabilone |
| Administration | Intramuscular, Oral[7] | Oral[2] |
| Bioavailability | Variable due to first-pass metabolism[7] | Completely absorbed after oral administration[2] |
| Peak Plasma Concentration | - | ~2 hours[8] |
| Half-life | 1-2 hours[7] | Parent drug: ~2 hours; Metabolites: ~35 hours[8] |
| Metabolism | - | Extensively hepatic, via cytochrome P450 enzymes[2] |
| Excretion | - | Primarily fecal (60-67%), lesser extent in urine (22-24%)[9] |
Adverse Effect Profiles
The side effect profiles of both drugs are characteristic of cannabinoid agonists and are primarily CNS-mediated.
Levonantradol: Common side effects include drowsiness and dizziness.[5]
Nabilone: Frequently reported adverse effects include drowsiness, vertigo, dry mouth, and euphoria.[8]
| Adverse Effect | This compound (% incidence) | Nabilone (% incidence) |
| Drowsiness/Sedation | High (not specified)[5] | High (not specified)[8] |
| Dizziness/Vertigo | High (not specified)[5] | High (not specified)[8] |
| Dry Mouth | Not specified | Common[8] |
| Euphoria | Not specified | Common[8] |
| Ataxia | Not specified | Can occur[2] |
| Discontinuation due to side effects | 13.9% (vs. THC)[5] | Varies by study |
Experimental Protocols
Detailed experimental protocols for cannabinoid clinical trials are crucial for the interpretation and replication of findings. Below is a generalized workflow for a clinical trial evaluating an antiemetic drug.
Experimental Workflow for a Crossover CINV Clinical Trial
Methodology for a Double-Blind, Crossover CINV Study (Hypothetical):
-
Patient Population: Patients scheduled to receive highly emetogenic chemotherapy (e.g., cisplatin-based regimens).
-
Study Design: A randomized, double-blind, crossover study. Patients are randomly assigned to receive either this compound or Nabilone during their first chemotherapy cycle. After a washout period, they receive the alternate treatment during their second cycle.
-
Dosage and Administration:
-
This compound: e.g., 1 mg intramuscularly every 4 hours.
-
Nabilone: e.g., 2 mg orally every 12 hours.
-
Dosing would begin a specified time before chemotherapy administration and continue for a set duration afterward.
-
-
Efficacy Assessment:
-
Primary endpoint: Number of emetic episodes and retching.
-
Secondary endpoints: Nausea severity (assessed using a visual analog scale), patient preference, and use of rescue antiemetics.
-
-
Safety Assessment: Monitoring and recording of all adverse events.
-
Statistical Analysis: Appropriate statistical tests (e.g., paired t-tests or Wilcoxon signed-rank test) would be used to compare the efficacy and safety of the two treatments.
Conclusion
Both this compound and Nabilone are effective synthetic cannabinoids for the management of CINV. Nabilone is an approved medication for this indication, particularly in patients refractory to conventional antiemetics.[2] Levonantradol has also demonstrated antiemetic efficacy in clinical trials, though it is not as widely used or studied.[5] The choice between these agents in a clinical or developmental setting would depend on factors such as the desired route of administration, pharmacokinetic profile, and the specific patient population. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two compounds.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Nabilone - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacology of nabilone, a cannabinol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoids for control of chemotherapy induced nausea and vomiting: quantitative systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Facebook [cancer.gov]
- 7. Dronabinol for chemotherapy-induced nausea and vomiting unresponsive to antiemetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Nabilone. A preliminary review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Differences in the Metabolic Pathways of Levonantradol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levonantradol, a synthetic cannabinoid analog of dronabinol, has demonstrated potent antiemetic and analgesic properties. Developed by Pfizer in the 1980s, it has been evaluated in various animal species, including rodents, cats, and non-human primates, as well as in human clinical trials.[1] Understanding the interspecies differences in its metabolic pathways is crucial for the extrapolation of preclinical safety and efficacy data to humans. This guide provides a comparative overview of the expected metabolic pathways of Levonantradol Hydrochloride across different species, based on the established metabolism of other synthetic cannabinoids. Due to a lack of publicly available, direct comparative studies on Levonantradol, this guide utilizes general principles of cannabinoid metabolism to infer likely interspecies variations.
General Metabolic Pathways of Synthetic Cannabinoids
The metabolism of synthetic cannabinoids like Levonantradol is a two-phase process predominantly occurring in the liver.
-
Phase I Metabolism: This phase involves the modification of the drug molecule through oxidation, reduction, or hydrolysis. For cannabinoids, oxidation via the cytochrome P450 (CYP) enzyme system is the primary route. This typically involves hydroxylation at various positions on the molecule.
-
Phase II Metabolism: In this phase, the modified drug or its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion.
Significant interspecies differences in drug metabolism are well-documented, particularly in the expression and activity of CYP enzymes.[2] These differences can lead to variations in the metabolic profile and clearance of a drug, impacting its pharmacokinetic and pharmacodynamic properties.
Inferred Interspecies Comparison of Levonantradol Metabolism
While specific data for Levonantradol is limited, the known metabolic pathways of other cannabinoids, such as THC and other synthetic cannabinoids, can serve as a predictive model for the types of interspecies differences to be expected.
Table 1: Predicted Phase I Metabolic Pathways of Levonantradol Across Species
| Metabolic Reaction | Human | Monkey (Non-human Primate) | Rat | Dog | Key Enzymes (Predicted) |
| Hydroxylation | Major pathway | Major pathway | Major pathway | Major pathway | CYP3A4, CYP2C9, CYP2C19 |
| Oxidation | Minor pathway | Minor pathway | Minor pathway | Minor pathway | CYP Isoforms |
| Dealkylation | Possible | Possible | Possible | Possible | CYP Isoforms |
Table 2: Predicted Phase II Metabolic Pathways of Levonantradol Across Species
| Metabolic Reaction | Human | Monkey (Non-human Primate) | Rat | Dog | Key Enzymes (Predicted) |
| Glucuronidation | Major pathway | Major pathway | Major pathway | Minor pathway | UGTs (e.g., UGT1A9, UGT2B7) |
| Sulfation | Minor pathway | Minor pathway | Minor pathway | Major pathway | SULTs |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to formally assess the interspecies differences in Levonantradol metabolism.
In Vitro Metabolism using Liver Microsomes
This experiment is designed to identify Phase I metabolites and determine the rate of metabolism.
Objective: To compare the metabolic stability and metabolite profile of Levonantradol in human, monkey, rat, and dog liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes from human, monkey (cynomolgus), rat (Sprague-Dawley), and dog (Beagle)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and Levonantradol (final concentration typically 1 µM).
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each species.
Metabolite Identification using High-Resolution Mass Spectrometry
This experiment aims to identify the chemical structures of metabolites.
Objective: To identify and characterize the major metabolites of Levonantradol in incubations with liver microsomes from different species.
Materials:
-
Samples from the in vitro metabolism study.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
Procedure:
-
Inject the supernatant from the terminated microsomal incubations into the LC-HRMS system.
-
Separate the parent drug and metabolites using a suitable chromatographic gradient.
-
Acquire full-scan mass spectra and fragmentation data (MS/MS) for all detected peaks.
-
Process the data using metabolite identification software to propose chemical structures based on mass shifts from the parent drug and fragmentation patterns.
-
Compare the metabolite profiles across the different species to identify unique and common metabolites.
Visualizations
Below are diagrams illustrating a generalized metabolic pathway for a synthetic cannabinoid and a typical experimental workflow for in vitro metabolism studies.
Caption: Generalized metabolic pathway of a synthetic cannabinoid.
References
A Comparative Analysis of the Side Effect Profiles of Levonantradol Hydrochloride and Codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Levonantradol (B1675165) Hydrochloride, a synthetic cannabinoid agonist, and Codeine, a widely used opioid analgesic. The information presented is based on available clinical trial data and systematic reviews to assist researchers and drug development professionals in understanding the relative safety and tolerability of these two compounds.
Executive Summary
Levonantradol Hydrochloride and Codeine, while both analgesics, exhibit distinct side effect profiles stemming from their different mechanisms of action. Levonantradol, a potent CB1 receptor agonist, is associated with a higher incidence of central nervous system (CNS) effects, particularly drowsiness and dizziness. Codeine, which acts primarily through its metabolite morphine on μ-opioid receptors, is characterized by a high incidence of gastrointestinal side effects, notably constipation and nausea, alongside CNS depressant effects.
Quantitative Comparison of Side Effects
The following table summarizes the incidence of common side effects reported in clinical trials for this compound and Codeine. It is important to note that the data for Levonantradol is primarily from a single-dose study in postoperative pain, while the data for Codeine is derived from a meta-analysis of studies in a similar setting. This difference in data sources should be considered when making direct comparisons.
| Side Effect | This compound (Intramuscular)[1] | Codeine (Oral) |
| Any Side Effect | 57% | 42.4% |
| Drowsiness/Somnolence | Most Frequent | 8.6% |
| Dizziness | Less Frequent | 8.4% |
| Dry Mouth | Less Frequent | Not Reported |
| Nausea | Not Reported | 20.6% |
| Vomiting | Not Reported | 18.8% |
| Constipation | Not Reported | High Incidence |
| Psychotropic Effects (e.g., weird dreams, mild hallucinations) | Less Frequent | Not Reported |
| Nervousness/Apprehension | Less Frequent | Not Reported |
| Confusion | Less Frequent | Not Reported |
| Headache | Not Reported | 8.0% |
Detailed Side Effect Profiles
This compound
Levonantradol's side effects are predominantly related to its action on the central nervous system. In a clinical trial involving patients with postoperative pain, 57% of those who received intramuscular levonantradol reported at least one side effect[1]. The most common of these was drowsiness . Other, less frequently observed side effects included dry mouth, dizziness, "weird dreams," mild hallucinations, nervousness, apprehension, and confusion [1]. Despite these effects, changes in resting heart rate and blood pressure were reported as minor, and the overall acceptability of the drug was considered good[1]. In studies related to its antiemetic use, side effects were common but generally well-tolerated, with drowsiness and dizziness being the most frequently reported[2].
Codeine
The side effect profile of codeine is typical of opioid analgesics. A systematic review and meta-analysis of codeine for postoperative pain in adult outpatients reported that 42.4% of patients experienced at least one adverse effect[3]. The most prominent side effects are gastrointestinal, with nausea affecting 20.6% of patients and vomiting 18.8%[3]. Constipation is another very common side effect of codeine use. CNS effects are also prevalent, including dizziness (8.4%) and drowsiness (8.6%)[3]. A Cochrane review of single-dose oral codeine for acute postoperative pain found that more individuals experienced adverse events with codeine than with a placebo, although the difference was not statistically significant, and no serious adverse events were reported[4][5].
Signaling Pathways and Mechanisms of Action
The differing side effect profiles of Levonantradol and Codeine can be attributed to their distinct molecular targets and signaling pathways.
This compound: CB1 Receptor Agonism
Levonantradol is a full agonist of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) highly expressed in the central nervous system. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This cascade of events ultimately modulates neurotransmitter release, producing both the analgesic and the psychotropic effects associated with the drug.
Codeine: µ-Opioid Receptor Agonism
Codeine itself is a prodrug with weak affinity for the μ-opioid receptor. Its analgesic and side effects are primarily mediated by its conversion to morphine in the liver by the enzyme CYP2D6. Morphine is a potent agonist of the μ-opioid receptor, another GPCR. Activation of the μ-opioid receptor also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, which reduces neuronal excitability and nociceptive signal transmission. This pathway is responsible for both the desired analgesic effects and the common opioid-related side effects.
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, controlled clinical trials, which are the gold standard for assessing the efficacy and safety of pharmaceuticals.
This compound Study Protocol (Jain et al., 1981)
The clinical trial evaluating intramuscular levonantradol was a double-blind, single-dose study involving 56 patients with moderate to severe postoperative or trauma pain[1].
-
Objective: To assess the analgesic efficacy and side effects of varying doses of intramuscular levonantradol compared to a placebo.
-
Methodology:
-
Patients were randomly assigned to receive a single intramuscular injection of either levonantradol (1.5, 2.0, 2.5, or 3.0 mg) or a placebo.
-
Pain intensity and relief were assessed at regular intervals following drug administration.
-
Side effects were recorded through patient reporting and clinical observation.
-
-
Outcome Measures:
-
Primary: Analgesic effect compared to placebo.
-
Secondary: Incidence and nature of side effects, changes in vital signs.
-
Codeine Systematic Review and Meta-Analysis Methodology
The data for codeine's side effect profile is based on a systematic review and meta-analysis of randomized controlled trials[3].
-
Objective: To compare the effectiveness and safety of codeine with nonsteroidal anti-inflammatory drugs (NSAIDs) for adults with postoperative pain in an outpatient setting.
-
Methodology:
-
A systematic search of medical databases (MEDLINE and Embase) was conducted to identify relevant randomized controlled trials.
-
Studies comparing oral codeine with oral NSAIDs in adult outpatients with acute postoperative pain were included.
-
Data on pain scores, patient global assessments, and adverse effects were extracted from the selected studies.
-
A meta-analysis was performed using random-effects models to pool the data and calculate weighted mean differences and percentages for side effects.
-
-
Outcome Measures:
-
Primary: Patient-reported pain scores.
-
Secondary: Patient-reported global assessments and the incidence of adverse effects.
-
Conclusion
This compound and Codeine present distinct side effect profiles that are critical for consideration in drug development and clinical research. Levonantradol is more likely to induce CNS side effects such as drowsiness and dizziness, while Codeine is more commonly associated with gastrointestinal issues like nausea, vomiting, and constipation. The choice between these or similar compounds in a therapeutic context would depend on the desired analgesic effect, the patient's medical history, and their susceptibility to specific types of adverse events. Further head-to-head clinical trials with comprehensive side effect reporting would be beneficial for a more direct and nuanced comparison.
References
- 1. Evaluation of intramuscular levonantradol and placebo in acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiemetic efficacy of levonantradol compared to delta-9-tetrahydrocannabinol for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cmaj.ca [cmaj.ca]
- 4. Single dose oral codeine, as a single agent, for acute postoperative pain in adults | Cochrane [cochrane.org]
- 5. Single dose oral codeine, as a single agent, for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
Levonantradol Hydrochloride: A Comparative Analysis of its Therapeutic Potential in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Levonantradol (B1675165) Hydrochloride with alternative treatments in non-human primate models. The information is compiled from peer-reviewed studies to assist researchers in evaluating its potential for further investigation.
Analgesic Effects: Comparison with Opioid Analgesics
Levonantradol, a potent cannabinoid agonist, has demonstrated analgesic properties in non-human primates. Its mechanism of action primarily involves the activation of cannabinoid receptor 1 (CB1), which is widely expressed in the central nervous system.[1] In rhesus monkeys, acute administration of levonantradol has been observed to produce signs of CNS depression, including ataxia, pupil dilation, ptosis, and reduced responsivity to external stimuli.[1]
A key method for assessing analgesic efficacy in non-human primates is the electric shock titration method. In studies with squirrel monkeys, levonantradol increased the level at which the animals maintained the shock, indicating an analgesic effect.[2]
Comparative Analgesic Data
While direct head-to-head studies with quantitative data are limited, the following table provides available dose-response information for Levonantradol's analgesic effect in squirrel monkeys and compares it with commonly used opioid analgesics in rhesus monkeys. It is important to note that these are indirect comparisons from different studies and experimental conditions should be carefully considered.
| Drug | Species | Analgesic Assay | Effective Dose Range | Observed Effects | Citation |
| Levonantradol | Squirrel Monkey | Electric Shock Titration | 0.03 - 0.1 mg/kg | Increased shock maintenance level | [2] |
| Morphine | Rhesus Monkey | Warm Water Tail-Withdrawal | 0.5 - 4.0 mg/kg | Dose-dependent increase in tail-withdrawal latency | [3] |
| Meperidine | Rhesus Monkey | Warm Water Tail-Withdrawal | 1.0 - 5.6 mg/kg | Dose-dependent increase in tail-withdrawal latency | [3] |
| Pentazocine | Rhesus Monkey | Warm Water Tail-Withdrawal | 0.25 - 4.0 mg/kg | Dose-dependent increase in tail-withdrawal latency | [3] |
| Buprenorphine | Rhesus Monkey | - | 0.005 - 0.01 mg/kg | Effective post-operative analgesia | [4] |
Experimental Protocol: Electric Shock Titration for Analgesia in Squirrel Monkeys
This protocol is based on methodologies used to evaluate the analgesic effects of compounds in squirrel monkeys.[2]
-
Subjects: Adult squirrel monkeys (Saimiri sciureus) are individually housed and trained for the procedure.
-
Apparatus: A primate restraining chair equipped with a response lever and a tail electrode for delivering a mild electric shock. The intensity of the shock is controllable by the animal's response.
-
Training: Monkeys are trained to press a lever to decrease the intensity of a continuous electric shock. The shock intensity gradually increases over time if the lever is not pressed. The animal learns to maintain the shock at a tolerable level by titrating it with lever presses.
-
Procedure:
-
A stable baseline of shock titration is established for each monkey.
-
Levonantradol or a comparator drug is administered (e.g., intramuscularly).
-
After a predetermined pretreatment time, the monkey is placed in the apparatus, and the shock titration session begins.
-
The primary endpoint is the mean shock level maintained by the monkey. An increase in the mean shock level indicates an analgesic effect.
-
-
Data Analysis: The mean shock level maintained after drug administration is compared to the baseline level. Dose-response curves can be generated to determine the potency and efficacy of the analgesic compound.
Antiemetic Effects: Comparison with Serotonin (B10506) 5-HT3 Receptor Antagonists
For comparison, serotonin 5-HT3 receptor antagonists like ondansetron (B39145) are standard antiemetic agents used in both clinical and research settings, including with non-human primates.
Comparative Antiemetic Data (Human Clinical Trial)
The following data is from a double-blind, crossover study in human patients receiving emetogenic cancer chemotherapy, comparing intramuscular levonantradol to oral delta-9-tetrahydrocannabinol (THC).
| Drug | Route of Administration | Number of Patients | Median Number of Emetic Episodes | Citation |
| Levonantradol | Intramuscular | 26 | 2.0 | |
| Delta-9-THC | Oral | 26 | 3.0 |
Note: This data is from a human study and should be interpreted with caution when considering non-human primate models.
Experimental Protocol: Drug-Induced Emesis in Squirrel Monkeys
This protocol is designed to evaluate the antiemetic efficacy of test compounds against emetogens in squirrel monkeys.[5][6]
-
Subjects: Adult squirrel monkeys (Saimiri sciureus) are used.
-
Emetogen Administration: Emesis is induced by administering an emetogenic substance such as nicotine (B1678760) (0.032–0.56 mg/kg) or lithium chloride (150–250 mg/kg).[6]
-
Test Compound Administration: Levonantradol or a comparator antiemetic drug (e.g., ondansetron) is administered prior to the emetogen.
-
Observation: The animals are observed for a set period (e.g., 60 minutes) for the frequency and latency of emetic episodes (vomiting or retching).
-
Data Analysis: The number of emetic episodes in the drug-treated group is compared to a vehicle-control group. The percentage reduction in emesis is calculated to determine the antiemetic efficacy.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Levonantradol exerts its effects by activating the CB1 receptor, a G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways, ultimately resulting in a decrease in neuronal excitability.
Caption: CB1 Receptor Signaling Pathway activated by Levonantradol.
Dopamine (B1211576) D2 Receptor Signaling Pathway in Emesis
Many antiemetic drugs, which can be used as comparators to Levonantradol, target the dopamine D2 receptor. Activation of this receptor in the chemoreceptor trigger zone of the brainstem can induce emesis.
Caption: Dopamine D2 Receptor Signaling Pathway in Emesis.
Experimental Workflow for Analgesic Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the analgesic properties of a test compound in a non-human primate model.
Caption: Experimental Workflow for Analgesic Efficacy Testing.
Experimental Workflow for Antiemetic Efficacy Testing
This diagram outlines the general procedure for assessing the antiemetic potential of a compound in a non-human primate model.
References
- 1. Behavioral effects of levonantradol and nantradol in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electric shock titration in squirrel monkeys following administration of nantradol, levonantradol, or N-methyl levonantradol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction in Opioid- and Cannabinoid-Induced Antinociception in Rhesus Monkeys after Bilateral Lesions of the Amygdaloid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic Use in Nonhuman Primates Undergoing Neurosurgical Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An assay of drug-induced emesis in the squirrel monkey (Saimiri sciureus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Levonantradol Hydrochloride
For Immediate Implementation by Laboratory Personnel
The proper disposal of Levonantradol Hydrochloride, a synthetic cannabinoid and potent analgesic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and ensure compliance with federal and state regulations. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.
Regulatory Framework: A Multi-Agency Oversight
The disposal of pharmaceutical waste, including compounds like this compound, is governed by stringent regulations from multiple agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[2] A key provision, Subpart P, specifically addresses the management of hazardous waste pharmaceuticals in healthcare and laboratory settings, strictly prohibiting the disposal of such waste down drains or toilets.[1][3]
| Regulatory Body | Governing Act/Regulation | Key Mandates for Pharmaceutical Waste |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Sets federal guidelines for the safe management and disposal of hazardous wastes.[2] |
| Subpart P of RCRA | Prohibits the sewering of hazardous waste pharmaceuticals and establishes specific management standards for healthcare facilities.[1][3] | |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | Regulates the handling and disposal of controlled substances to prevent diversion. Requires that controlled substance waste be rendered "non-retrievable".[3] |
| State Environmental Agencies & Boards of Pharmacy | State-Specific Regulations | May impose additional, more stringent requirements for pharmaceutical waste disposal. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential procedures for the safe handling and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: All materials contaminated with this compound, including unused product, expired stock, contaminated personal protective equipment (PPE), glassware, and solutions, must be treated as hazardous pharmaceutical waste.
-
Segregate at the Source: Immediately segregate this compound waste from non-hazardous laboratory trash. Use designated, clearly labeled, leak-proof, and sealed containers.
2. Personal Protective Equipment (PPE) and Handling:
-
Standard PPE: At a minimum, personnel handling this compound waste must wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Enhanced Precautions: For handling larger quantities or in situations with a risk of aerosolization, consider additional respiratory protection.[4]
-
Avoid Contamination: Wash hands thoroughly after handling the waste, even if gloves were worn.[5] Do not eat, drink, or smoke in areas where the waste is handled or stored.[5]
3. Waste Containerization and Storage:
-
Primary Container: Use a robust, sealed primary container that is compatible with the chemical nature of the waste. Ensure the container is clearly labeled with "Hazardous Pharmaceutical Waste," the name "this compound," and the appropriate hazard symbols.
-
Secondary Containment: Store the primary waste container within a secondary container to prevent spills and leaks.
-
Storage Area: The designated waste storage area should be secure, well-ventilated, and away from incompatible materials.
4. Final Disposal:
-
Professional Disposal Vendor: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company that specializes in pharmaceutical and chemical waste.[6]
-
Incineration: The recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[1][2][6] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Maintain meticulous records of all waste disposal activities, including the date, quantity of waste, and the name of the disposal vendor. This documentation is crucial for regulatory compliance.
Crucially, never dispose of this compound down the drain or in the regular trash. This practice is prohibited by law and poses a significant risk to public health and the environment. [1][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Levonantradol Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Levonantradol Hydrochloride, a potent synthetic cannabinoid. Adherence to these procedures is critical to ensure personnel safety and maintain a compliant research environment. This compound is a research chemical with significant pharmacological activity, and its handling requires stringent safety protocols to minimize exposure risks.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
A comprehensive risk assessment of all laboratory procedures involving this compound must be conducted to determine the specific PPE required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use Cases |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always double-glove when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. A face shield should be used in addition to goggles when there is a risk of splashes or aerosol generation. |
| Body Protection | Laboratory coat or gown | A fully buttoned lab coat or a disposable gown should be worn to protect skin and clothing. Consider a chemically resistant apron for procedures with a high risk of splashes. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher respirator is recommended when handling the powdered form of the compound or when there is a potential for aerosol generation. All work with the solid compound should be performed in a certified chemical fume hood or a ventilated enclosure. |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings. |
Operational Plan for Handling this compound
A clear, step-by-step process for handling this compound from receipt to disposal is crucial for safety and compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Store in a locked and clearly labeled secondary container. Access should be restricted to authorized personnel only.
2. Preparation and Handling:
-
All handling of the solid form of this compound must be conducted within a certified chemical fume hood or other suitable ventilated enclosure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing papers for the compound.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert colleagues.
-
For small powder spills within a fume hood, carefully wipe with a damp paper towel (wet with a suitable solvent if necessary) and place in a sealed container for disposal.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures for hazardous material spills.
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
4. Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash is generally effective.
-
All disposable materials, including gloves, weighing papers, and pipette tips, should be considered contaminated waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
1. Unused or Expired Compound:
-
Do not dispose of this compound down the drain.
-
The primary method for disposal is to render the compound "unrecognizable and unusable".[1] This can be achieved by mixing it with an inert, non-recyclable material such as cat litter, sand, or used coffee grounds.[1]
-
The mixture should then be placed in a sealed, leak-proof container and disposed of in the regular trash, in accordance with institutional and local regulations.
-
For larger quantities, or as required by institutional policy, disposal via a licensed hazardous waste incineration facility is the preferred method.[1]
2. Contaminated Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, lab coats, weighing boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
This waste should be disposed of through your institution's hazardous waste management program, which will typically involve incineration.
Visualizing Safety Protocols
To further clarify the procedural steps and safety logic, the following diagrams have been created.
Caption: Workflow for Handling this compound.
Caption: Hierarchy of Controls for Exposure Management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
